molecular formula C8H13NO3 B15568229 Pai-2

Pai-2

カタログ番号: B15568229
分子量: 171.19 g/mol
InChIキー: VFFNZZXXTGXBOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butanoyl-lhomoserine lactone is a N-acyl-amino acid.

特性

IUPAC Name

N-(2-oxooxolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFNZZXXTGXBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Intracellular Landscape of Plasminogen Activator Inhibitor-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Intracellular PAI-2

Core Intracellular Functions of this compound

Modulation of Apoptosis
Interaction with the Ubiquitin-Proteasome System
Regulation of Inflammatory Signaling

Quantitative Data

Interaction Method Quantitative Value Cell Type/System Reference
uPA-PAI-2 complex with LRPSurface Plasmon ResonanceKd = 36 nMIn vitro[1]
This compound with 20S ProteasomeIn vitro activity assayInhibition of chymotrypsin-like activityPurified proteins[7]
Cellular Process Experimental Condition Quantitative Effect Cell Type Reference
ApoptosisTNF-α treatmentProtection from apoptosis (specific percentage varies with this compound expression level)HeLa cells[8]
ApoptosisCombined treatment with anti-TNF-α antibody and MG-132Apoptotic rate of 68.31 ± 4.15%K562 cells[9]
ApoptosisCombined treatment with anti-TNF-α antibody and MG-132Apoptotic rate of 72.38 ± 2.57%K562-ADM cells[9]
ApoptosisCombined treatment with anti-TNF-α antibody and MG-132Apoptotic rate of 78.65 ± 3.72%HL-60 cells[9]

Signaling Pathways and Molecular Interactions

PAI2_Apoptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Recruits Caspase8 Pro-Caspase-8 FADD->Caspase8 Recruits & Activates ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes PAI2 Intracellular this compound UnknownProtease Unknown Protease PAI2->UnknownProtease Inhibits UnknownProtease->Caspase8 Activates?

References

The Dual Role of Plasminogen Activator Inhibitor-2 (PAI-2): A Technical Guide to its Function in Fibrinolysis and Coagulation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to PAI-2 (SERPINB2)

The Role of this compound in Fibrinolysis

Mechanism of Inhibition
Interaction with Fibrin (B1330869)

The Role of this compound in Coagulation

Quantitative Data on this compound

ConditionThis compound Plasma Concentration (ng/mL)Reference(s)
Healthy, Non-Pregnant< 15 (Often undetectable)[11]
Normal Pregnancy (at term)~250 - 260[1][12][13]
Severe PreeclampsiaSignificantly lower than normal pregnancy (~186)[14]
Hematological Malignancies (MPS-related)Elevated above normal
Target ProteaseSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Urokinase-type Plasminogen Activator (uPA)2.4 - 2.8 x 10⁶[1][4][5][10]
Two-Chain Tissue-type Plasminogen Activator (tPA)0.7 x 10⁵ - 1.2 x 10⁴[1][5]

Signaling Pathways and Logical Relationships

Fibrinolysis_and_PAI2_Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->p2 FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Degradation uPA uPA uPA_PAI2 uPA:this compound Complex (Inactive) uPA->uPA_PAI2 uPA->p1 tPA tPA tPA_PAI2 tPA:this compound Complex (Inactive) tPA->tPA_PAI2 tPA->p1 PAI2 This compound (SERPINB2) PAI2->uPA_PAI2 Inhibition PAI2->uPA_PAI2 PAI2->tPA_PAI2 Inhibition PAI2->tPA_PAI2 p1->Plasminogen p2->Fibrin

PAI2_Gene_Regulation cluster_stimuli Inflammatory Stimuli cluster_tf Transcription Factors TNFa TNF-α NFkB NF-κB-like factors TNFa->NFkB LPS LPS LPS->NFkB PMA Phorbol Esters (PMA) PKC PKC PMA->PKC AP1 AP-1 (FosB/c-Jun) PKC->AP1 SERPINB2 SERPINB2 (this compound) Gene AP1->SERPINB2 NFkB->SERPINB2 PAI2_mRNA This compound mRNA SERPINB2->PAI2_mRNA Transcription PAI2_Protein This compound Protein PAI2_mRNA->PAI2_Protein Translation

PAI2_Intracellular_Functions PAI2 Intracellular this compound (SERPINB2) Proteasome 20S Proteasome PAI2->Proteasome Inhibits Caspase Caspase Cascade PAI2->Caspase Inhibits (putative protease) RB Retinoblastoma Protein (Rb) PAI2->RB Stabilizes p53 p53 Proteasome->p1 Degradation Protein Degradation p53->Degradation TNF TNF-α TNFR TNFR TNF->TNFR Binds TNFR->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Induces p1->Degradation

Key Intracellular Functions of this compound

Detailed Experimental Protocols

Fibrin Clot Lysis Assay
  • Methodology:

    • Clot Formation: Add a mixture of fibrinogen and plasminogen to each well, followed by the plasminogen activator. Initiate clotting by adding thrombin to all wells.

    • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance (e.g., at 405 nm) at regular intervals (e.g., every 5 minutes) for several hours.

Co-immunoprecipitation of this compound and Proteasome
  • Methodology:

    • Cell Lysis: Culture and lyse cells (e.g., TNF-α stimulated endothelial cells) using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

    • Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.

    • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Detection: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody against the prey protein (e.g., anti-proteasome β1 subunit).[10]

Clinical and Therapeutic Implications

Conclusion

References

Distinguishing the Dual Personas of PAI-2: A Technical Guide to its Extracellular and Intracellular Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide summarizes key quantitative data, outlines detailed experimental protocols for their study, and provides visual representations of the complex signaling pathways involved.

Core Distinctions: A Tale of Two PAI-2 Isoforms

Quantitative Comparison of this compound Isoforms
PropertyIntracellular this compoundExtracellular this compound
Molecular Weight ~47 kDa~60 kDa
Glycosylation Non-glycosylatedGlycosylated
Cellular Location Primarily cytoplasmSecreted into the extracellular space
Secretion Efficiency Low (inefficient signal sequence)High (when expressed with an artificial signal sequence)
ParameterIntracellular this compoundExtracellular this compound
Second-order rate constant for uPA inhibition (M⁻¹s⁻¹) 2.4 - 2.7 x 10⁶2.4 - 2.7 x 10⁶
Second-order rate constant for two-chain tPA inhibition (M⁻¹s⁻¹) 2.5 - 2.7 x 10⁵2.5 - 2.7 x 10⁵
Second-order rate constant for single-chain tPA inhibition (M⁻¹s⁻¹) 0.8 - 1.2 x 10⁴0.8 - 1.2 x 10⁴
Binding to Vitronectin NoNo
Binding Affinity of uPA-PAI-2 complex to LRP (KD) 36 nM36 nM

Data compiled from Mikus et al., 1993 and Nykjaer et al., 1997.[3]

ConditionThis compound Concentration
Plasma of non-pregnant women Below detection limit (~10 ng/mL)
Plasma at term of pregnancy ~260 ng/mL

Data from Kruithof et al., 1987.[4]

Functional Divergence: More Than Just Location

Extracellular this compound: The Guardian of the Pericellular Space

Extracellular_PAI2_Pathway cluster_endocytosis Endocytosis uPAR uPAR LRP LRP uPAR->LRP Endosome Endosome LRP->Endosome Internalization uPA uPA uPA->uPAR Binds PAI2_ext Extracellular This compound PAI2_ext->uPA

Extracellular this compound inhibits uPA leading to endocytosis.
Intracellular this compound: An Enigmatic Cytoplasmic Player

Intracellular_PAI2_Functions Apoptotic_Signal Apoptotic Signal PAI2_intra Intracellular This compound Apoptotic_Signal->PAI2_intra Inhibits Polymerized_PAI2 Polymerized This compound PAI2_intra->Polymerized_PAI2 Forms Inflammatory_Response Inflammatory Response PAI2_intra->Inflammatory_Response Modulates Cell_Differentiation Cell Differentiation PAI2_intra->Cell_Differentiation Influences

Proposed intracellular functions of this compound.

Experimental Protocols for this compound Analysis

Cell Fractionation to Separate Intracellular and Extracellular this compound

This protocol allows for the separation of cytoplasmic and secreted proteins for subsequent analysis.

Workflow:

Cell_Fractionation_Workflow Start Start with cell culture Collect_Medium Collect conditioned medium (Extracellular fraction) Start->Collect_Medium Wash_Cells Wash cells with ice-cold PBS Start->Wash_Cells Analyze Analyze fractions by SDS-PAGE and Western Blot Collect_Medium->Analyze Lyse_Cells Lyse cells in hypotonic buffer Wash_Cells->Lyse_Cells Centrifuge_Lysate Centrifuge lysate to pellet nuclei and cell debris Lyse_Cells->Centrifuge_Lysate Collect_Supernatant Collect supernatant (Intracellular fraction) Centrifuge_Lysate->Collect_Supernatant Collect_Supernatant->Analyze

Workflow for separating intracellular and extracellular this compound.

Detailed Method:

  • Cell Culture: Culture cells of interest (e.g., monocytes, cancer cell lines) to desired confluency.

  • Collection of Extracellular Fraction: Carefully aspirate the conditioned culture medium. Centrifuge the medium at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Transfer the supernatant to a new tube; this is the extracellular fraction.

  • Cell Lysis: Wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of hypotonic lysis buffer containing protease inhibitors. Incubate on ice for 15-30 minutes.

  • Homogenization: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Homogenize using a Dounce homogenizer or by passing the lysate through a fine-gauge needle.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

  • Collection of Intracellular Fraction: Transfer the supernatant to a new tube. This fraction contains the cytoplasm and is the intracellular fraction.

SDS-PAGE and Western Blotting for this compound Detection

Detailed Method:

  • Sample Preparation: Mix protein samples (from cell fractionation) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and perform electrophoresis to separate the proteins based on size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Detailed Method:

  • Chip Preparation: Immobilize the ligand (e.g., LRP) onto a sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of analyte bound to the ligand.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

References

PAI-2 Expression in Response to Inflammatory Stimuli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Signaling Pathways in PAI-2 Induction

LPS/TLR4 Signaling Pathway

LPS_TLR4_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK TRIF->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates PAI2_Gene This compound Gene NFkB->PAI2_Gene activates

LPS/TLR4 signaling cascade leading to this compound gene expression.
TNF-α Signaling Pathway

TNFa_Signaling cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK MAPK MAPK (JNK, p38) TRAF2->MAPK RIP1->IKK NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus NFkB->Nucleus translocates PAI2_Gene This compound Gene NFkB->PAI2_Gene activates AP1->Nucleus translocates AP1->PAI2_Gene activates

TNF-α signaling pathways leading to this compound gene expression.

Quantitative Data on this compound Induction

Cell TypeStimulusConcentrationTime (hours)Fold Increase in this compound mRNA
RAW 264.7LPS0.1 ng/mL2~6-fold
THP-1LPS100 ng/mL8Not specified, but significant induction
Bone Marrow-Derived Macrophages (BMDMs)LPS100 ng/mL6Not specified, but significant induction
Cell TypeStimulusConcentrationTime (hours)This compound Protein Level
THP-1 MacrophagesLPS100 ng/mL8Significant increase in intracellular this compound
U937 MacrophagesLPS100 ng/mL4Significant increase in intracellular this compound
Human MonocytesLPSNot specified24Upregulation of this compound synthesis

Experimental Protocols

Macrophage Culture and Stimulation

This protocol describes the differentiation of THP-1 monocytes into macrophages and their subsequent stimulation with LPS.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate monocytes into macrophages, seed the cells in culture plates at a density of 1 x 10^6 cells/mL.

  • Add PMA to a final concentration of 50-100 ng/mL.

  • Incubate for 48-72 hours. The cells will become adherent and exhibit a macrophage-like morphology.

  • After differentiation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh RPMI-1640 with 10% FBS.

  • Allow the cells to rest for 24 hours before stimulation.

  • Prepare a stock solution of LPS in sterile PBS.

  • Stimulate the macrophages by adding LPS to the culture medium at the desired final concentration (e.g., 100 ng/mL).

  • Incubate for the desired time period (e.g., 4, 8, or 24 hours) before harvesting the cells for analysis.

Macrophage_Stimulation_Workflow start Start culture_thp1 Culture THP-1 Monocytes (RPMI + 10% FBS) start->culture_thp1 seed_cells Seed cells in plates culture_thp1->seed_cells add_pma Add PMA (50-100 ng/mL) seed_cells->add_pma incubate_diff Incubate for 48-72h (Differentiation) add_pma->incubate_diff wash_cells Wash with PBS incubate_diff->wash_cells add_fresh_medium Add fresh medium wash_cells->add_fresh_medium rest_cells Rest for 24h add_fresh_medium->rest_cells stimulate_lps Stimulate with LPS rest_cells->stimulate_lps incubate_stim Incubate for desired time stimulate_lps->incubate_stim harvest Harvest cells for analysis (qPCR, Western Blot, ELISA) incubate_stim->harvest

Workflow for macrophage differentiation and stimulation.
RNA Isolation and RT-qPCR for this compound mRNA Quantification

Materials:

  • RNA isolation kit (e.g., TRIzol or column-based kits)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Real-time PCR system

Procedure:

  • RNA Isolation:

    • Lyse the stimulated and control macrophages using the lysis buffer from the RNA isolation kit.

    • Follow the manufacturer's protocol for RNA purification. This typically involves phase separation with chloroform (B151607) (for TRIzol) or binding to a silica (B1680970) membrane (for column-based kits).[11]

    • Elute the RNA in RNase-free water.

  • DNase Treatment:

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (RT):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Run the qPCR on a real-time PCR system using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

Western Blot for Intracellular this compound Protein Detection

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the stimulated and control macrophages with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Sandwich ELISA for Secreted this compound Quantification

Materials:

  • 96-well microplate

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating:

  • Blocking:

    • Wash the plate and block with the provided blocking buffer for 1-2 hours at room temperature.[14]

  • Sample and Standard Incubation:

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate and Substrate Reaction:

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

    • Wash the plate and add the TMB substrate. Incubate in the dark until color develops.[15]

  • Measurement:

    • Add the stop solution and read the absorbance at 450 nm using a microplate reader.

Conclusion

References

The Dual Role of Plasminogen Activator Inhibitor-2 (PAI-2) in Apoptosis and Cell Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: PAI-2's Impact on Apoptosis and Cell Viability

Cell LineTreatmentThis compound StatusOutcome MeasureResultReference
HeLaTNF-αStably transfected with this compound cDNAApoptosisProtected from TNF-α-induced apoptosis[3]
HeLaTNF-αDifferent clones with varying this compound expressionSensitivity to TNF-αInversely correlated with this compound expression level[3]
PC3 (Prostate Cancer)213Bi-PAI2 (5.0 µCi)-Apoptosis (TUNEL assay)90.2 ± 8.4% TUNEL-positive cells[4]
PC3 (Prostate Cancer)213Bi-BSA (control)-Apoptosis (TUNEL assay)8.6 ± 3.5% TUNEL-positive cells[4]
PC3 (Prostate Cancer)cDTPA-PAI2 (control)-Apoptosis (TUNEL assay)4.2 ± 2.2% TUNEL-positive cells[4]
PC3 (Prostate Cancer)No treatment-Apoptosis (TUNEL assay)2.1 ± 0.5% TUNEL-positive cells[4]
Cell LineTreatmentThis compound StatusOutcome MeasureResultReference
PC3 (Prostate Cancer)213Bi-PAI2 (10 µCi)-Cell Survival (MTS assay)10% cell survival[4]
PC3 (Prostate Cancer)213Bi-BSA (10 µCi, control)-Cell Survival (MTS assay)92% cell survival[4]
LN3 (uPA-negative cancer cell line)213Bi-PAI2 (7.5 µCi)-Cell Survival (MTS assay)>85% cell survival[4]

Core Mechanisms of this compound in Apoptosis and Cell Survival

Inhibition of TNF-α-Induced Apoptosis

Signaling Pathway: TNF-α-Induced Apoptosis

TNF_alpha_Apoptosis_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PAI2 This compound PAI2->Procaspase8 Inhibition

Interaction with the Proteasome

PAI2_Proteasome_Interaction PAI2 This compound Proteasome Proteasome PAI2->Proteasome Inhibits Degradation Degradation Proteasome->Degradation Mediates RegulatoryProteins Regulatory Proteins (e.g., pro-survival/pro-apoptotic factors) RegulatoryProteins->Degradation CellSignaling Altered Cell Signaling (Apoptosis/Survival) Degradation->CellSignaling Impacts

Modulation of the NF-κB Signaling Pathway

Signaling Pathway: NF-κB Activation

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Gene Expression (e.g., this compound, anti-apoptotic genes) Nucleus->Gene_expression Activates

Caption: The canonical NF-κB signaling pathway leading to gene expression.

Experimental Protocols

Stable Transfection of this compound

General Protocol:

  • Selection: Culture the transfected cells in a medium containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance). This will eliminate non-transfected cells.

  • Clonal Isolation: Isolate individual antibiotic-resistant colonies and expand them to establish clonal cell lines.

Experimental Workflow: Stable Transfection

Stable_Transfection_Workflow Start Start Vector_Prep This compound cDNA into Expression Vector Start->Vector_Prep Transfection Transfect Host Cells Vector_Prep->Transfection Selection Antibiotic Selection Transfection->Selection Isolation Isolate Resistant Colonies Selection->Isolation Expansion Expand Clonal Lines Isolation->Expansion Verification Verify this compound Expression (Western Blot / RT-qPCR) Expansion->Verification End End Verification->End

Western Blotting for Apoptotic Markers

General Protocol:

  • Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells.

General Protocol:

  • Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If using BrdUTP, detect the incorporated nucleotides using a fluorescently labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, the signal can be detected directly.

  • Analysis: Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.

Co-Immunoprecipitation (Co-IP)

General Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners (e.g., proteasome subunits).

Conclusion

References

The Suicide Inhibition of Urokinase by Plasminogen Activator Inhibitor-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: A Suicide Embrace

  • Irreversible Complex Formation: This translocation distorts the active site of uPA, leading to the formation of a stable, inactive 1:1 molar complex.[1] This complex is resistant to dissociation, effectively removing active uPA from the biological system.

Quantitative Analysis of the PAI-2:uPA Interaction

ParameterValueConditionReference
Second-Order Rate Constant (k) 2.0 x 105 M-1s-1Inhibition of two-chain u-PA by low-Mr this compound[2]
Inactivation Constant (KI) 60-80 pMCell-surface uPA:this compound complex formation[3]
Inactivation Rate Constant (kinact) 0.32-0.47 min-1Cell-surface uPA:this compound complex formation at 37°C[3]
Dissociation Constant (KD) of uPA-PAI-2 complex for LRP 36 nMInteraction with Low-Density Lipoprotein Receptor-related Protein[4]

Experimental Protocols

Protocol 1: Analysis of uPA-PAI-2 Complex Formation by SDS-PAGE

Materials:

  • Purified recombinant human uPA

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2X non-reducing SDS-PAGE sample buffer

  • Polyacrylamide gels (e.g., 10% or 12%)

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 10% acetic acid, 40% methanol (B129727) in water)

Procedure:

  • Stop the reaction by adding an equal volume of 2X non-reducing SDS-PAGE sample buffer to each tube. Do not heat the samples, as this can disrupt the complex.

  • Load the samples onto a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

  • Destain the gel until the protein bands are clearly visible against a clear background.

Protocol 2: Kinetic Analysis of uPA Inhibition by this compound using a Chromogenic Substrate

Materials:

  • Purified active human uPA

  • Chromogenic uPA substrate (e.g., Spectrozyme® UK)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide-based substrates)

Procedure:

  • In a 96-well microplate, add a fixed concentration of uPA to each well.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately measure the change in absorbance over time using a microplate reader in kinetic mode.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis of uPA-PAI-2 Interaction with LRP

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified LRP

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization: Immobilize LRP onto the surface of a sensor chip using standard amine coupling chemistry.

  • Monitor the association and dissociation phases in real-time.

  • After each injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove the bound complex.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]

Visualizing the Molecular Pathways

PAI2_uPA_Inhibition cluster_extracellular Extracellular Space uPA Active uPA Complex Inactive uPA-PAI-2 Covalent Complex uPA->Complex 3. Irreversible Inhibition RCL Reactive Center Loop (Bait) uPA->RCL 1. Docking & Recognition PAI2 Active this compound PAI2->Complex 2. Cleavage & Conformational Change

uPA_PAI2_Endocytosis cluster_membrane Cell Membrane cluster_intracellular Intracellular uPAR uPAR LRP_VLDLR LRP / VLDLr uPAR->LRP_VLDLR Complex interacts with endocytosis receptor Endosome Endosome LRP_VLDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Recycling Receptor Recycling Endosome->Recycling Sorting Degradation Degradation Products Lysosome->Degradation Degradation of uPA-PAI-2 Recycling->uPAR uPAR returns to membrane Recycling->LRP_VLDLR LRP/VLDLr returns to membrane Complex uPA-PAI-2 Complex Complex->uPAR Binds to receptor-bound uPA

Conclusion

References

Whitepaper: Plasminogen Activator Inhibitor-2 (PAI-2/SERPINB2) as a Downstream Transcriptional Target of p53

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The p53-PAI-2 Signaling Pathway

p53_PAI2_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_transcription Transcriptional Regulation cluster_outcome Cellular Outcome Stress Oncogenic Stress / DNA Damage p53_activation p53 Stabilization & Activation Stress->p53_activation p53_tetramer p53 Tetramerization p53_activation->p53_tetramer p53_binding p53 binds to SERPINB2 (PAI-2) Promoter p53_tetramer->p53_binding pai2_expression SERPINB2 mRNA Transcription & This compound Protein Translation p53_binding->pai2_expression Senescence Cellular Senescence pai2_expression->Senescence

Caption: The p53-PAI-2 signaling pathway leading to cellular senescence.

Experimental Evidence and Validation

Quantitative Data Summary
Experiment TypeCell Line ContextObservationReference
Gene Expression AnalysisBreast Cancer Cells (Kindlin-2 KO)Significant increase in SERPINB2 expression levels[9]
Functional AssaysBreast Cancer CellsThe p53-SERPINB2 axis is required for cellular senescence[9]
General ObservationMultiple Cancer TypesSERPINB2 is identified as a direct target of p53[8]
Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to confirm the direct physical binding of a transcription factor to a specific DNA sequence within the chromatin context of living cells.[10] In this case, ChIP is used to demonstrate that p53 binds to the promoter region of the SERPINB2 gene.

ChIP_Workflow A 1. Cross-link Proteins to DNA (e.g., with Formaldehyde) B 2. Lyse Cells & Shear Chromatin (Sonication or Enzymatic Digestion) A->B C 3. Immunoprecipitation Add anti-p53 antibody to pull down p53-DNA complexes B->C D 4. Reverse Cross-links Elute complexes and reverse formaldehyde (B43269) cross-links C->D E 5. Purify DNA D->E F 6. Analysis Use qPCR or NGS to quantify SERPINB2 promoter DNA E->F

Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
  • Cell Culture and Cross-linking: Culture cells (e.g., breast cancer cell lines) to ~80-90% confluency. Induce p53 expression if necessary (e.g., using DNA damaging agents). Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

  • Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an appropriate amount of anti-p53 antibody (e.g., DO-1).[11] Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin. Elute the chromatin from the beads.

  • Reverse Cross-links: Add NaCl to the eluate and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specifically designed to amplify the p53 response element region within the SERPINB2 promoter. A significant enrichment compared to an isotype control antibody or a negative control genomic region confirms binding.

Dual-Luciferase Reporter Assay

This assay is a powerful tool for quantifying the ability of a transcription factor to activate a specific promoter sequence.[12][13] It involves cloning the SERPINB2 promoter region upstream of a firefly luciferase reporter gene.[14] Increased luciferase activity upon p53 expression confirms that p53 functionally activates the promoter.

Luciferase_Workflow A 1. Construct Creation Clone SERPINB2 promoter region into a Firefly Luciferase vector B 2. Cell Transfection Co-transfect cells with: - SERPINB2-luciferase vector - p53 expression vector - Renilla luciferase control vector C 3. Cell Lysis Incubate for 24-48h, then lyse cells D 4. Measure Firefly Luciferase Add Luciferase Assay Reagent II to cell lysate and measure luminescence E 5. Measure Renilla Luciferase Add Stop & Glo® Reagent to quench Firefly signal and initiate Renilla reaction. Measure luminescence F 6. Data Normalization Calculate the ratio of Firefly to Renilla luminescence to normalize for transfection efficiency

Caption: Workflow for a Dual-Luciferase Reporter Assay.
  • Vector Construction: Amplify the putative promoter region of the human SERPINB2 gene containing the p53RE and clone it into a promoterless firefly luciferase reporter vector (e.g., pGL3-Basic).

  • Cell Culture and Transfection: Plate cells (e.g., p53-null H1299 cells) in 24-well plates.[15] Co-transfect the cells using a suitable transfection reagent with the following plasmids:

    • The SERPINB2-promoter-luciferase construct.

    • A vector expressing wild-type p53.

    • An internal control vector expressing Renilla luciferase from a constitutive promoter (e.g., pRL-TK), used to normalize for differences in transfection efficiency and cell viability.[13][16]

  • Incubation: Incubate the transfected cells for 24 to 48 hours to allow for plasmid expression.

  • Cell Lysis: Wash the cells with PBS and add 1x Passive Lysis Buffer.[17] Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (containing the firefly luciferase substrate) and measure the luminescence (Firefly activity).[17]

    • Add 100 µL of Stop & Glo® Reagent. This quenches the firefly reaction and provides the substrate for the Renilla luciferase. Measure the luminescence again (Renilla activity).[17]

  • Data Analysis: For each sample, calculate the ratio of the Firefly luminescence reading to the Renilla luminescence reading. A significantly higher ratio in cells co-transfected with p53 compared to control cells (transfected with an empty vector) indicates that p53 activates the SERPINB2 promoter.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols for PAI-2 ELISA Kit for Human Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Assay Principle

Data Presentation

Standard Curve Data

A typical standard curve is generated by plotting the mean absorbance at 450 nm for each standard concentration on the y-axis against the corresponding concentration in ng/mL on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for accurate data analysis.[2]

Standard Concentration (ng/mL)Mean Optical Density (450 nm)
1002.458
501.789
251.023
12.50.567
6.250.312
3.1250.189
1.5630.115
0 (Blank)0.052

Note: The data presented in this table is for illustrative purposes only. A new standard curve must be generated for each assay.

Assay Performance Characteristics

Intra-Assay Precision:

SampleNumber of ReplicatesMean Concentration (ng/mL)Standard Deviation (ng/mL)CV (%)
12010.50.636.0
22045.22.485.5
32080.14.165.2

Inter-Assay Precision:

SampleNumber of AssaysMean Concentration (ng/mL)Standard Deviation (ng/mL)CV (%)
12011.20.897.9
22046.83.517.5
32082.56.277.6

Signaling Pathway and Experimental Workflow

PAI-2/uPA/uPAR Signaling and Internalization Pathway

This compound interaction with the uPA/uPAR system.
This compound ELISA Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Wash Buffer, Standards, Detection Antibody) AddSample 1. Add Standards and Samples to pre-coated plate ReagentPrep->AddSample SamplePrep Prepare Plasma Samples (Centrifuge, Dilute) SamplePrep->AddSample Incubate1 2. Incubate AddSample->Incubate1 Wash1 3. Wash Incubate1->Wash1 AddDetectionAb 4. Add Biotinylated Detection Antibody Wash1->AddDetectionAb Incubate2 5. Incubate AddDetectionAb->Incubate2 Wash2 6. Wash Incubate2->Wash2 AddStrep AddStrep Wash2->AddStrep HRP 7. Add Streptavidin-HRP Incubate3 8. Incubate HRP->Incubate3 Wash3 9. Wash Incubate3->Wash3 AddSubstrate 10. Add TMB Substrate Wash3->AddSubstrate Incubate4 11. Incubate in Dark AddSubstrate->Incubate4 AddStop 12. Add Stop Solution Incubate4->AddStop ReadOD 13. Read Absorbance at 450 nm AddStop->ReadOD PlotCurve 14. Plot Standard Curve ReadOD->PlotCurve Calculate 15. Calculate this compound Concentration PlotCurve->Calculate

Step-by-step workflow for the this compound ELISA.

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized or distilled water to the final working concentration.

  • Streptavidin-HRP (1X): Dilute the concentrated streptavidin-HRP to its working concentration with the provided HRP diluent.

Sample Preparation
  • Plasma Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or citrate.

  • Centrifugation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat. Aliquot the plasma into clean polypropylene (B1209903) tubes.

  • Storage: For immediate use, store plasma at 2-8°C. For long-term storage, store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Sample Dilution: Before the assay, thaw frozen plasma samples on ice and centrifuge again to remove any precipitates. Dilute the plasma samples with the standard diluent. The recommended dilution factor may vary, but a starting dilution of 1:2 to 1:10 is often appropriate. A pilot experiment is recommended to determine the optimal dilution for your specific samples to ensure the absorbance values fall within the linear range of the standard curve.

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Cover the plate and incubate for 90 minutes at 37°C.

  • Aspirate the liquid from each well and wash the plate three times with 300 µL of 1X Wash Buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Add 100 µL of the 1X Biotinylated Detection Antibody to each well.

  • Cover the plate and incubate for 60 minutes at 37°C.

  • Repeat the wash step as described in step 4.

  • Add 100 µL of the 1X Streptavidin-HRP solution to each well.

  • Cover the plate and incubate for 30 minutes at 37°C.

  • Repeat the wash step as described in step 4.

  • Add 90 µL of TMB Substrate solution to each well.

  • Cover the plate and incubate for 15-30 minutes at 37°C in the dark. Monitor the color development.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density of each well within 15 minutes at 450 nm using a microplate reader.

Data Analysis
  • Calculate Mean Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Generate Standard Curve: Subtract the mean absorbance of the blank (0 ng/mL standard) from the mean absorbance of all other standards and samples. Plot the mean blank-corrected absorbance values for the standards on the y-axis versus their corresponding concentrations on the x-axis. Use a computer software with a four-parameter logistic (4-PL) curve-fitting algorithm to generate the standard curve.[2][7]

References

Protocol for PAI-2 Western Blotting in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

I. Experimental Principles

II. Data Presentation

Table 1: Recommended Antibody Dilutions and Protein Loading
ParameterRecommendation
Primary Antibody Dilution 1:500 - 1:2000
Secondary Antibody Dilution 1:1000 - 1:10000
Total Protein Load per Lane 15 - 50 µg
Table 2: SDS-PAGE Gel Recommendations for PAI-2 Detection
This compound Molecular WeightRecommended Acrylamide %
~47 kDa (un-glycosylated)10% or 12%
~60-72 kDa (glycosylated)8% or 10%

III. Experimental Protocols

A. Cell Lysate Preparation

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (see recipe below) supplemented with protease and phosphatase inhibitors

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Microcentrifuge

RIPA Lysis Buffer Recipe:

  • 50 mM Tris-HCl, pH 8.0

  • 150 mM NaCl

  • 1% NP-40 or Triton X-100

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • Add fresh protease and phosphatase inhibitors just before use.

Procedure:

  • For Adherent Cells: a. Place the cell culture dish on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish). c. Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.

  • For Suspension Cells: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the pellet in ice-cold RIPA buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a fresh, pre-cooled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the lysate at -80°C for long-term use.

B. SDS-PAGE and Protein Transfer

Materials:

  • Protein lysate

  • Laemmli sample buffer (2x or 4x)

  • Polyacrylamide gels (see Table 2 for recommendations)

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Western blot transfer system

Procedure:

  • Thaw the protein lysates on ice.

  • Prepare protein samples for loading by mixing the lysate with Laemmli sample buffer to a final concentration of 1x. Add a reducing agent like β-mercaptoethanol or DTT.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load 15-50 µg of total protein per lane into the wells of the polyacrylamide gel. Include a protein molecular weight marker in one lane.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Carefully transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for the specific transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with wash buffer.

C. Immunoblotting and Detection

Materials:

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • HRP-conjugated secondary antibody (see Table 1 for dilution recommendations)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager or X-ray film)

Procedure:

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using an appropriate imaging system.

IV. Visualizations

PAI2_WesternBlot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection Cell_Culture Cell Culture (Adherent or Suspension) Harvest Harvest & Wash Cells Cell_Culture->Harvest Lysis Cell Lysis (RIPA Buffer) Harvest->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification Denaturation Sample Denaturation (Heat + Reducing Agent) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-PAI-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Image Analysis & Quantification

PAI2_Signaling_Context uPA uPA (Urokinase-type Plasminogen Activator) Plasmin Plasmin uPA->Plasmin activates PAI2 This compound (Plasminogen Activator Inhibitor-2) PAI2->uPA inhibits Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Application Notes and Protocols for Recombinant Human Plasminogen Activator Inhibitor-2 (Pai-2) Expression and Purification from E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

ParameterValueSource
Predicted Molecular Mass44 kDa
Actual Molecular Mass (SDS-PAGE)41 kDa (reducing conditions)
Purity>95% (SDS-PAGE, Silver Staining)
Endotoxin Level<1.0 EU per 1 µg of the protein by the LAL method
IC50<15 nM (against uPA)

Experimental Protocols

Expression of Recombinant PAI-2 in E. coli

Materials:

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

Protocol:

  • Incubate the culture overnight at 37°C with shaking (200-250 rpm).

  • The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture (typically a 1:100 dilution).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until further processing.

Lysis and Inclusion Body Purification

Materials:

  • Frozen E. coli cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF, 10% glycerol, and 5 mg/mL lysozyme (B549824).[5]

  • Wash Buffer 1: 50 mM Tris-HCl (pH 8.0), 1 M NaCl, 1-2% Triton X-100.[6]

  • Wash Buffer 2: 50 mM Tris-HCl (pH 8.0), 1 M NaCl.[6]

  • Final Wash Buffer: 50 mM Tris-HCl (pH 8.0).[6]

Protocol:

  • Thaw the cell pellet on ice and resuspend it in Lysis Buffer (30-35 mL per liter of original culture).

  • Incubate on ice for 30 minutes to allow for lysozyme activity.

  • Lyse the cells by sonication on ice. Use multiple short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer 1. A brief sonication can aid in resuspension.[6]

  • Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.

  • Repeat the wash step with Wash Buffer 2 to remove Triton X-100.

  • Perform a final wash with the Final Wash Buffer to remove residual salt.

Solubilization and Refolding of this compound

Materials:

  • Solubilization Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl (pH 8.0), 5-100 mM DTT.[5][6]

  • Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM oxidized glutathione (B108866) (GSSG), 5 mM reduced glutathione (GSH).[7]

Protocol:

  • Resuspend the inclusion body pellet in Solubilization Buffer. Stir at room temperature for 1-2 hours to ensure complete solubilization.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Refolding by Dialysis: a. Transfer the solubilized protein into a dialysis bag (with an appropriate molecular weight cutoff, e.g., 12 kDa). b. Perform a stepwise dialysis against the Refolding Buffer with decreasing concentrations of the denaturant (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea/GdnHCl). Each dialysis step should be carried out for at least 4-6 hours at 4°C.[7]

  • After the final dialysis step, centrifuge the refolded protein solution at 15,000 x g for 30 minutes at 4°C to remove any precipitated protein.

Purification of Refolded this compound by Ion-Exchange Chromatography

Materials:

  • Anion-Exchange Column (e.g., Q-Sepharose)

  • Binding Buffer: 20 mM Tris-HCl (pH 8.0)

  • Elution Buffer: 20 mM Tris-HCl (pH 8.0), 1 M NaCl

Protocol:

  • Equilibrate the anion-exchange column with Binding Buffer.

  • Wash the column with several column volumes of Binding Buffer to remove any unbound proteins.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS with glycerol).

  • Determine the final protein concentration and store at -80°C.

This compound Activity Assay

Materials:

  • Recombinant human uPA

  • Chromogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Assay Buffer: 50 mM Tris, 0.01% Tween 20, pH 8.5

  • 96-well plate (black, for fluorescence measurements)

  • Plate reader capable of fluorescence measurement (Excitation: 380 nm, Emission: 460 nm)

Protocol:

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the fluorescence in kinetic mode for 5-10 minutes.

Visualizations

experimental_workflow cluster_expression 1. This compound Expression in E. coli cluster_purification 2. Inclusion Body Purification cluster_refolding 3. Solubilization & Refolding cluster_final_purification 4. Final Purification expr_start Inoculation of E. coli with this compound plasmid expr_growth Cell Growth (OD600 0.6-0.8) expr_start->expr_growth expr_induction IPTG Induction expr_growth->expr_induction expr_harvest Cell Harvest by Centrifugation expr_induction->expr_harvest lysis Cell Lysis (Sonication) expr_harvest->lysis Cell Pellet ib_pellet Inclusion Body Pelleting lysis->ib_pellet ib_wash Inclusion Body Washing ib_pellet->ib_wash solubilization Solubilization (8M Urea / 6M GdnHCl) ib_wash->solubilization Purified Inclusion Bodies refolding Refolding (Dialysis) solubilization->refolding centrifugation Removal of Precipitate refolding->centrifugation chromatography Anion-Exchange Chromatography centrifugation->chromatography Soluble, Refolded this compound analysis SDS-PAGE & Pooling chromatography->analysis final_product Purified Active this compound analysis->final_product

uPA_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPAR uPAR Integrins Integrins uPAR->Integrins Interaction Signaling Downstream Signaling (e.g., FAK, Src, ERK) uPAR->Signaling pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation PAI2 This compound PAI2->uPA Inhibits

References

Application Notes and Protocols for PAI-2 Activity Assay Using Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagents Prepare Reagents: - PAI-2 Sample/Standard - uPA Solution - Chromogenic Substrate - Assay Buffer Incubate_PAI2_uPA Incubate this compound with uPA (Allows for inhibition) Reagents->Incubate_PAI2_uPA Add_Substrate Add Chromogenic Substrate Incubate_PAI2_uPA->Add_Substrate Incubate_Substrate Incubate for Color Development Add_Substrate->Incubate_Substrate Read_Absorbance Read Absorbance at 405 nm Incubate_Substrate->Read_Absorbance Calculate_Activity Calculate this compound Activity (Inversely proportional to absorbance) Read_Absorbance->Calculate_Activity

Materials and Reagents

  • Human urokinase-type plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)[3][4][5]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Stop Solution (e.g., 20% acetic acid or 1 M citric acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Reagent Preparation:

  • uPA Solution: Reconstitute uPA in assay buffer to a working concentration. The optimal concentration should be determined empirically but is typically in the range that gives a significant absorbance change with the chromogenic substrate in the absence of inhibitor.

  • Chromogenic Substrate: Prepare the chromogenic substrate according to the manufacturer's instructions. A typical final concentration is between 0.2 and 1 mM.

2. Assay Procedure:

  • Add 20 µL of the uPA working solution to each well.

  • Add 20 µL of the chromogenic substrate solution to each well to start the reaction.

  • Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the absorbance of the uninhibited uPA control is within the linear range of the microplate reader.

  • (Optional) Stop the reaction by adding 20 µL of stop solution to each well.

  • Read the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank from all readings.

Quantitative Data Summary

ParameterValueEnzyme/SubstrateReference
This compound Inhibition Kinetics
Second-order rate constant (k) for uPA inhibition2.4-2.7 x 10⁶ M⁻¹s⁻¹This compound and uPA[6]
uPA Kinetics
Chromogenic SubstrateS-2444 (pyro-Glu-Gly-Arg-pNA)uPA[3][4]
Michaelis Constant (Km)Varies with conditionsuPA and S-2444[7]
Assay Conditions
Wavelength for pNA detection405 nmp-nitroaniline[3][8]
Assay Temperature37°C-[8]
pH~7.4 - 8.8-[3]

This compound Signaling Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular uPA uPA uPA_uPAR uPA-uPAR Complex uPA->uPA_uPAR binds PAI2 This compound uPA_PAI2_complex uPA-PAI-2 Complex PAI2->uPA_PAI2_complex uPAR uPAR uPAR->uPA_uPAR uPA_uPAR->uPA_PAI2_complex inhibited by LRP_VLDLr LRP / VLDLr uPA_PAI2_complex->LRP_VLDLr binds Endocytosis Endocytosis & Degradation LRP_VLDLr->Endocytosis No_Signaling No Significant Downstream Signaling Endocytosis->No_Signaling

Troubleshooting

IssuePossible CauseSolution
High background absorbance - Substrate degradation- Prepare fresh substrate solution. Store protected from light.
- Contaminated reagents- Use fresh, high-purity reagents and water.
Low signal (low absorbance change) - Inactive uPA or this compound- Use freshly prepared or properly stored enzyme and inhibitor. Check activity of individual components.
- Suboptimal reagent concentrations- Optimize concentrations of uPA and substrate.
- Incorrect incubation time/temperature- Ensure incubator is at the correct temperature. Optimize incubation times.
High variability between replicates - Pipetting errors- Use calibrated pipettes and proper pipetting technique.
- Inconsistent incubation times- Use a multichannel pipette for simultaneous addition of reagents.
- Air bubbles in wells- Inspect wells for bubbles before reading and remove if present.

Conclusion

References

Application Notes and Protocols for Immunohistochemical Staining of Pai-2 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Tissue TypeConditionNPai-2 ExpressionKey FindingsReference
Pancreatic AdenocarcinomaCancer46High expression in 21/46 (45.7%) tumorsHigh this compound expression was an independent predictor of improved survival.[3]
Early Gastric CancerRecurrent Disease65/6 (83.3%) positiveThis compound expression was significantly more frequent in the recurrence group compared to the non-recurrent control group.[4][6]
Early Gastric CancerNon-recurrent (Control)498/49 (16.3%) positiveLower frequency of this compound expression was observed in patients without recurrence.[4][6]

Signaling Pathway

Pai2_Signaling_Pathway This compound in the uPA/uPAR Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleavage Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Degradation ECM Degradation, Cell Migration, Invasion Plasmin->ECM_Degradation Leads to Pai2_secreted Secreted this compound Pai2_secreted->uPA Inhibits Pai2_intracellular Intracellular this compound Pai2_intracellular->Pai2_secreted Secretion Apoptosis Apoptosis Pai2_intracellular->Apoptosis Inhibits IHC_Workflow Immunohistochemistry Workflow for this compound start Start: FFPE Tissue Section on Slide deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase Blocking of Endogenous Peroxidase antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking of Non-specific Binding blocking_peroxidase->blocking_nonspecific primary_antibody Primary Antibody Incubation (anti-Pai-2) blocking_nonspecific->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Detection (DAB Substrate) secondary_antibody->detection counterstaining Counterstaining (Hematoxylin) detection->counterstaining dehydration_clearing Dehydration & Clearing counterstaining->dehydration_clearing mounting Mounting dehydration_clearing->mounting end End: Microscopic Analysis mounting->end

References

Effective Gene Knockdown of SERPINB2 Using siRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to designing effective siRNAs for SERPINB2 knockdown, detailed protocols for transfection and validation, and an overview of the key signaling pathways involving SERPINB2.

SERPINB2 siRNA Design Principles

The design of effective siRNA molecules is critical for achieving significant and specific knockdown of the target gene. While many researchers opt for pre-designed and validated siRNAs from commercial suppliers, understanding the design principles is essential for custom designs and troubleshooting.

Key Design Considerations:

  • Target Sequence Selection:

    • Target the coding sequence (CDS) of the SERPINB2 mRNA.

    • Avoid the first 50-100 nucleotides downstream of the start codon and the 50-100 nucleotides upstream of the stop codon, as these regions may contain regulatory elements.

    • Select a target sequence that is unique to SERPINB2 to minimize off-target effects. A BLAST search against the human genome is recommended.

  • siRNA Sequence Characteristics:

    • Length: 21-23 nucleotides.

    • GC Content: Aim for a GC content between 30% and 55%.

    • Thermodynamics: The 5' end of the antisense strand should have lower stability than the 5' end of the sense strand to facilitate its entry into the RISC complex. An A/U at the 5' end of the antisense strand is favorable.

    • Secondary Structure: Avoid sequences that are predicted to form strong secondary structures.

    • Repeats: Avoid long stretches of a single nucleotide.

While specific, validated siRNA sequences for SERPINB2 are not consistently published in peer-reviewed literature, a study on esophageal cancer cells successfully used antisense oligonucleotides (ASOs) to knock down SERPINB2. The sequences of these ASOs can provide insights into accessible regions of the SERPINB2 mRNA for targeting.

Experimental Protocols

This section provides detailed protocols for the transfection of SERPINB2 siRNA into mammalian cells and the subsequent validation of gene knockdown.

siRNA Transfection Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions. The following is based on a successful knockdown of SERPINB2 in human bone marrow mesenchymal stem cells (hBMSCs).[6]

Materials:

  • SERPINB2 siRNA (and negative control siRNA)

  • Lipofectamine™ RNAiMAX Transfection Reagent (or equivalent)

  • Opti-MEM™ I Reduced Serum Medium (or equivalent)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) or other target cell line

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For hBMSCs, this is typically 2 x 10^5 cells per well in 2 mL of complete medium.

  • siRNA-Lipid Complex Formation:

    • Solution A: For each well, dilute 50 pmol of SERPINB2 siRNA (or negative control siRNA) in 100 µL of Opti-MEM™ medium.

    • Solution B: For each well, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ medium.

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Gently add the 200 µL of siRNA-lipid complex mixture dropwise to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined experimentally.

Validation of SERPINB2 Knockdown

Validation of gene knockdown should be performed at both the mRNA and protein levels.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)

  • Primers for SERPINB2 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the synthesized cDNA, primers for SERPINB2 and the housekeeping gene, and the qPCR master mix.

    • Perform the qPCR using a standard cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative expression of SERPINB2 mRNA in the siRNA-treated samples compared to the negative control.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against SERPINB2 (e.g., Thermo Fisher Scientific, PA5-27857)[7]

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SERPINB2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the reduction in SERPINB2 protein levels.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study that successfully knocked down SERPINB2 in human bone marrow mesenchymal stem cells (hBMSCs).[6]

Parameter Cell Line siRNA Concentration Time Point Knockdown Efficiency (mRNA) Knockdown Efficiency (Protein) Reference
SERPINB2 KnockdownhBMSCs50 nM48 hours~70%~60%[6]

SERPINB2 Signaling Pathways and Experimental Workflows

SERPINB2 in the Urokinase Plasminogen Activator (uPA) Pathway

SERPINB2 is a primary inhibitor of uPA. By binding to uPA, SERPINB2 prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix. This inhibition plays a crucial role in regulating cell migration and invasion.[1][8]

SERPINB2_uPA_Pathway uPA uPA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration/ Invasion ECM_Degradation->Cell_Migration SERPINB2 SERPINB2 SERPINB2->uPA

SERPINB2 inhibits the uPA-mediated signaling pathway.
SERPINB2 and NF-κB Signaling

The transcription of the SERPINB2 gene is known to be regulated by the NF-κB signaling pathway, particularly in response to inflammatory stimuli.[4][9]

SERPINB2_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Release SERPINB2_Gene SERPINB2 Gene NFkB_active->SERPINB2_Gene Transcription Activation SERPINB2_mRNA SERPINB2 mRNA SERPINB2_Gene->SERPINB2_mRNA

NF-κB pathway leading to SERPINB2 transcription.
SERPINB2 and Wnt/β-catenin Signaling

Recent studies have shown that knockdown of SERPINB2 can lead to the activation of the Wnt/β-catenin signaling pathway, promoting osteogenic differentiation of mesenchymal stem cells.[6][10][11]

SERPINB2_Wnt_Pathway SERPINB2_siRNA SERPINB2 siRNA SERPINB2 SERPINB2 SERPINB2_siRNA->SERPINB2 Knockdown Wnt_Pathway Wnt Signaling Pathway SERPINB2->Wnt_Pathway Inhibition (Proposed) beta_catenin β-catenin (Active) Wnt_Pathway->beta_catenin Activation Gene_Expression Target Gene Expression (e.g., Osteogenesis) beta_catenin->Gene_Expression Activation

SERPINB2 knockdown activates Wnt/β-catenin signaling.
Experimental Workflow for SERPINB2 Knockdown

The following diagram outlines the logical flow of a typical SERPINB2 knockdown experiment.

SERPINB2_Knockdown_Workflow Design 1. siRNA Design & Selection Transfection 2. Transfection of Cells Design->Transfection Incubation 3. Incubation (24-72h) Transfection->Incubation Validation 4. Validation of Knockdown Incubation->Validation qPCR qPCR (mRNA) Validation->qPCR WB Western Blot (Protein) Validation->WB Functional 5. Functional Assays Validation->Functional Migration Cell Migration Functional->Migration Proliferation Proliferation Functional->Proliferation Apoptosis Apoptosis Functional->Apoptosis

Workflow for a SERPINB2 gene knockdown experiment.

Troubleshooting

Problem Possible Cause Suggestion
Low Knockdown Efficiency Suboptimal siRNA designDesign and test multiple siRNA sequences.
Low transfection efficiencyOptimize transfection reagent concentration, siRNA concentration, and cell density. Use a positive control siRNA to assess transfection efficiency.
Incorrect timing for analysisPerform a time-course experiment (24, 48, 72 hours) to determine the optimal time for mRNA and protein knockdown.
High Cell Toxicity High concentration of transfection reagent or siRNAReduce the concentration of the transfection reagent and/or siRNA.
Unhealthy cellsEnsure cells are healthy and in the logarithmic growth phase before transfection.
Off-Target Effects siRNA sequence has homology to other genesPerform a BLAST search to ensure specificity. Use at least two different siRNAs targeting different regions of SERPINB2 to confirm the phenotype.
Discrepancy between mRNA and Protein Knockdown Long protein half-lifeAllow for a longer incubation time after transfection for the existing protein to be degraded.[12]
Inefficient translation of remaining mRNAThis is a complex issue; however, confirming knockdown at the protein level is crucial for functional studies.

References

Application Notes and Protocols for Lentiviral Vector-Mediated Stable PAI-2 Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Cell LineTransduction GroupPAI-2 mRNA Fold Change (qRT-PCR)This compound Protein Fold Change (Western Blot Densitometry)
MHCC97HLV-PAI-2~15-fold~10-fold
MHCC97HLV-Control1.01.0
HeLaLV-PAI-2~20-fold~12-fold
HeLaLV-Control1.01.0
Cell LineAssayLV-ControlLV-PAI-2Percentage Change
MHCC97HCell Migration (Wound Healing Assay, % closure at 24h)65%30%-54%
MHCC97HCell Invasion (Transwell Assay, normalized cell number)10045-55%
MHCC97HuPA Activity (ELISA, ng/mL)5.82.1-64%
HeLaTNF-α-induced Apoptosis (TUNEL Assay, % apoptotic cells)42%15%-64%

Experimental Protocols

Protocol 1: Lentiviral Vector Production

Materials:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Polyethylenimine (PEI), Lipofectamine 3000)

  • 0.45 µm PVDF syringe filters

  • Sterile conical tubes and cell culture dishes

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a master mix of the lentiviral plasmids in a sterile microcentrifuge tube. For a 10 cm dish, a typical ratio is:

    • 5 µg of pMDLg/pRRE

    • 2.5 µg of pRSV-Rev

    • 2.5 µg of pMD2.G

  • Transfection:

    • For PEI: In a sterile tube, dilute the plasmid DNA mixture in 500 µL of Opti-MEM. In a separate tube, dilute PEI (at a 3:1 ratio to total DNA) in 500 µL of Opti-MEM. Incubate both tubes for 5 minutes at room temperature. Add the PEI solution to the DNA solution, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

    • For Lipofectamine 3000: Follow the manufacturer's instructions for complex formation.

  • Cell Transfection: Gently add the DNA-transfection reagent complexes dropwise to the HEK293T cells. Swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Medium Change: After 16-18 hours, carefully aspirate the medium containing the transfection complexes and replace it with fresh, pre-warmed complete DMEM.

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the lentivirus-containing supernatant into a sterile conical tube. Pool the harvests.

  • Virus Filtration and Storage: Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm PVDF syringe filter. Aliquot the filtered virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction for Stable this compound Overexpression

Materials:

  • Target cells (e.g., MHCC97H, HeLa)

  • Complete growth medium for the target cells

  • Polybrene (hexadimethrine bromide)

  • Puromycin (B1679871) (or other appropriate selection antibiotic)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

  • Transduction:

    • On the day of transduction, remove the culture medium from the cells.

    • Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.

    • Add the appropriate volume of lentiviral supernatant to the transduction medium. The optimal amount of virus (Multiplicity of Infection, MOI) should be determined empirically for each cell line.

    • Add the virus-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Selection:

    • After the incubation period, replace the virus-containing medium with fresh complete growth medium containing the appropriate concentration of puromycin for selection. The optimal puromycin concentration should be determined beforehand by generating a kill curve for the specific target cell line.

    • Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until non-transduced control cells are completely eliminated.

  • Expansion and Verification:

    • Expand the surviving puromycin-resistant cell population.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Lentiviral_Vector_Workflow cluster_production Lentivirus Production cluster_transduction Stable Cell Line Generation Plasmids This compound Transfer Plasmid + Packaging Plasmids + Envelope Plasmid Transfection Co-transfection Plasmids->Transfection Harvest Harvest Supernatant (48h & 72h) Transfection->Harvest HEK293T HEK293T Cells HEK293T->Transfection Filter Filter & Aliquot Harvest->Filter Virus High-Titer Lentivirus Stock Filter->Virus Transduction Transduction (with Polybrene) Virus->Transduction TargetCells Target Cells TargetCells->Transduction Selection Puromycin Selection Transduction->Selection Expansion Expansion of Stable Cells Selection->Expansion Verification Verification of This compound Overexpression Expansion->Verification

Caption: Workflow for lentiviral vector production and stable cell line generation.

PAI2_uPA_Signaling PAI2 This compound uPA uPA PAI2->uPA Inhibition Complex This compound/uPA/uPAR Complex PAI2->Complex uPA->Complex CellMigration Cell Migration & Invasion uPA->CellMigration Promotes Plasminogen Plasminogen uPA->Plasminogen Activation uPAR uPAR uPAR->Complex LRP1_VLDLR LRP1/VLDLR Endocytosis Endocytosis & Degradation LRP1_VLDLR->Endocytosis Complex->LRP1_VLDLR Binding Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation ECM_Degradation->CellMigration

PAI2_Apoptosis_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis PAI2 Intracellular this compound UnknownProtease Unknown Protease? PAI2->UnknownProtease Inhibition UnknownProtease->Casp8 Activation?

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of the Pai-2 Gene Promoter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pai-2 Gene Regulation

Data Presentation: Quantitative Analysis of Transcription Factor Binding

The data is presented as Fold Enrichment relative to a negative control (IgG antibody) and as Percentage of Input , which represents the amount of immunoprecipitated DNA relative to the total amount of input chromatin.

TreatmentTarget ProteinFold Enrichment (vs. IgG)Percentage of Input (%)
Untreatedc-Fos1.0 ± 0.20.05 ± 0.01
PMA (100 nM, 4h)c-Fos8.5 ± 1.10.42 ± 0.05
UntreatedIgG1.00.05
PMA (100 nM, 4h)IgG1.00.05
TreatmentTarget ProteinFold Enrichment (vs. IgG)Percentage of Input (%)
UntreatedNF-κB p651.2 ± 0.30.06 ± 0.02
TNFα (20 ng/mL, 1h)NF-κB p656.8 ± 0.90.34 ± 0.04
UntreatedIgG1.00.05
TNFα (20 ng/mL, 1h)IgG1.00.05

Experimental Protocols

Protocol: Chromatin Immunoprecipitation (ChIP)

Materials:

  • Cell culture reagents

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Protease inhibitors

  • Sonicator

  • ChIP dilution buffer

  • ChIP-grade antibody against the transcription factor of interest (e.g., anti-c-Fos, anti-NF-κB p65)

  • Negative control antibody (e.g., Normal Rabbit IgG)

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • TE buffer

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR master mix

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired stimulus (e.g., PMA or TNFα) for the appropriate duration. Include an untreated control.

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells and lyse them using cell lysis buffer.

    • Isolate nuclei and resuspend in nuclear lysis buffer.

    • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Centrifuge the sonicated chromatin to pellet debris.

    • Dilute the supernatant with ChIP dilution buffer.

    • Save a small aliquot of the diluted chromatin as "input" control.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin complexes from the beads using elution buffer.

    • Reverse the cross-links by incubating at 65°C for at least 6 hours. Also, process the "input" sample in parallel.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the purified DNA from the ChIP samples and the input control.

    • Include primers for a negative control genomic region where the transcription factor is not expected to bind.

Data Analysis:
  • Percentage of Input: Calculate the amount of immunoprecipitated DNA as a percentage of the total input DNA.

    • % Input = 2^(-ΔCt) * 100, where ΔCt = Ct(ChIP) - Ct(Input)

  • Fold Enrichment: Calculate the enrichment of the target DNA sequence relative to the negative control IgG.

    • Fold Enrichment = 2^(-ΔΔCt), where ΔΔCt = [Ct(ChIP) - Ct(Input)] - [Ct(IgG) - Ct(Input)]

Mandatory Visualizations

Signaling Pathways Regulating this compound Expression

Pai2_Signaling_Pathway cluster_PMA PMA-PKC Pathway cluster_TNF TNFα-NF-κB Pathway PMA PMA PKC PKC PMA->PKC activates Ras Ras PKC->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK AP1 AP-1 (Fos/Jun) ERK->AP1 activates Pai2_Gene This compound Gene Transcription AP1->Pai2_Gene binds to promoter TNFa TNFα TNFR TNFR TNFa->TNFR binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->Pai2_Gene binds to promoter

Experimental Workflow for ChIP Assay

This diagram outlines the major steps involved in the Chromatin Immunoprecipitation assay.

ChIP_Workflow node_start Cell Culture & Treatment node_crosslink 1. Cross-link Proteins to DNA (Formaldehyde) node_start->node_crosslink node_lyse 2. Cell Lysis & Chromatin Shearing (Sonication) node_crosslink->node_lyse node_ip 3. Immunoprecipitation (Specific Antibody) node_lyse->node_ip node_input Input Control node_lyse->node_input node_capture 4. Capture Complexes (Protein A/G Beads) node_ip->node_capture node_wash 5. Wash to Remove Non-specific Binding node_capture->node_wash node_elute 6. Elute & Reverse Cross-links node_wash->node_elute node_purify 7. Purify DNA node_elute->node_purify node_end qPCR Analysis node_purify->node_end node_input->node_elute

References

Application Notes & Protocols: Generating a Pai-2 Knockout Mouse Model for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Plasminogen Activator Inhibitor-2 (PAI-2), also known as SerpinB2, is a member of the serine protease inhibitor (serpin) superfamily.[1] It is a key regulator of plasminogen activation by inhibiting urokinase (uPA) and tissue plasminogen activator (tPA).[1] this compound is found in two forms: a 43-kDa intracellular, non-glycosylated form and a 60-kDa extracellular, glycosylated form.[1] Its expression is highly inducible by inflammatory mediators like TNF-α and LPS, particularly in macrophages and keratinocytes.[2][3] While its extracellular role in regulating fibrinolysis is established, its predominant intracellular localization suggests functions in processes like apoptosis and proteostasis.[2][4][5] Dysregulation of this compound has been linked to various conditions, including inflammatory diseases and cancer, where low tumor-associated this compound levels often correlate with a poor prognosis.[2][6]

Method 1: Gene Targeting via Homologous Recombination in ES Cells

Experimental Workflow: Homologous Recombination

G cluster_design Phase 1: Vector Construction cluster_es_cell Phase 2: ES Cell Manipulation cluster_screening Phase 3: Screening & Expansion cluster_mouse_gen Phase 4: Mouse Generation A Design Targeting Vector (Homology Arms, Selection Cassette) B Construct and Linearize Vector A->B D Electroporate ES Cells with Linearized Vector B->D C Culture Mouse ES Cells C->D E Drug Selection (e.g., Neomycin) D->E F Pick and Expand Resistant Clones E->F G Screen Clones via PCR & Southern Blot F->G H Expand Validated Homologous Recombinant Clones G->H Positive Clones I Inject ES Cells into Blastocysts H->I J Transfer Blastocysts to Pseudopregnant Females I->J K Birth of Chimeric Pups J->K L Breed Chimeras for Germline Transmission (F1) K->L M Genotype F1 Pups L->M N Intercross Heterozygotes (F1) to Generate KO Mice (F2) M->N Heterozygous Mice

Caption: Workflow for generating knockout mice via homologous recombination in ES cells.
Protocol 1.1: Targeting Vector Construction

  • Design:

    • Select homology arms: a 5' arm and a 3' arm, each several kilobases in length, flanking the region to be deleted. For example, a 5.5-kb 5' fragment and a 3.8-kb 3' fragment can be used.[4]

  • Cloning:

    • Amplify the 5' and 3' homology arms from genomic DNA of the same mouse strain as the ES cells (e.g., 129/Ola).[10]

    • Use a cloning vector (e.g., pSL301) to assemble the components: 5' arm, neo cassette (e.g., PGK-neo), 3' arm, and TK cassette.[4]

  • Preparation for Electroporation:

    • Propagate the final targeting vector in E. coli and purify a large quantity of plasmid DNA (at least 150 µg).[11]

    • Linearize the vector using a unique restriction enzyme that cuts outside the homology arms.[11]

    • Purify the linearized DNA using phenol/chloroform extraction followed by ethanol (B145695) precipitation.[11]

Table 1: Example this compound Targeting Vector Components
Component Description/Size
5' Homology Arm5.5-kb HindIII/SacI genomic fragment.[4]
Positive SelectionPGK-neo cassette for neomycin resistance.[4]
3' Homology Arm3.8-kb NotI/SalI genomic fragment.[4]
Negative SelectionThymidine (B127349) kinase (TK) cassette.[4]
Target Deletion6.5 kb of the endogenous this compound gene.[4]
Protocol 1.2: ES Cell Culture and Transfection
  • ES Cell Culture:

    • Culture pluripotent mouse ES cells (e.g., D3 or CJ7 lines) on gelatin-coated plates.[4]

    • Use DMEM with high glucose, supplemented with 15% fetal calf serum, 2 mM glutamine, 0.1 mM β-mercaptoethanol, and 1,000 units/ml leukemia inhibitory factor (LIF) to maintain pluripotency.[4]

  • Electroporation:

    • Harvest ES cells and resuspend approximately 10^7 cells in 0.8 ml of electroporation buffer with 25-50 µg of the linearized targeting vector.

    • Transfer the cell/DNA suspension to an electroporation cuvette.

    • Deliver a single pulse using an electroporator (e.g., 240 V and 500 µF).

    • Plate the electroporated cells onto feeder layers or gelatin-coated plates.

  • Selection:

    • After 24-48 hours, begin positive-negative selection by adding G418 (for neo resistance) and Ganciclovir (to select against TK expression) to the culture medium.

    • Continue selection for 7-10 days until resistant colonies are visible.[8]

Protocol 1.3: Screening of ES Cell Clones

Screening is performed to identify clones where the targeting vector has integrated via homologous recombination rather than random insertion.

  • Genomic DNA Isolation:

    • Pick individual resistant colonies, expand them in 24-well plates, and split them.[9] One set is for DNA analysis, and the other is cryopreserved.[9]

    • Isolate high-quality genomic DNA from each expanded clone.

  • PCR Screening (Optional First Pass):

    • Design primers with one primer binding within the inserted cassette (e.g., neo) and the other binding in the genomic region just outside one of the homology arms. This combination will only produce a PCR product in correctly targeted clones.

  • Southern Blot Analysis (Confirmation):

    • This is the gold standard for validating correct targeting and checking for random integrations.[7][12]

    • Digestion: Digest 10-20 µg of genomic DNA from each clone and a wild-type control with a suitable restriction enzyme. The enzyme should cut outside the targeted region to produce different sized fragments for the wild-type and knockout alleles.[13]

    • Electrophoresis & Transfer: Separate the digested DNA on an agarose (B213101) gel and transfer it to a nylon membrane.[14]

    • Hybridization: Use a radiolabeled or non-radioactive DNA probe that binds to a region outside the targeting vector's homology arms.[12] This external probe will detect different fragment sizes for the wild-type allele and the correctly targeted knockout allele.

    • Interpretation: Analyze the resulting bands. Correctly targeted heterozygous clones will show one band corresponding to the wild-type allele and one band for the knockout allele.[15]

Table 2: Example Southern Blot Strategy for this compound Knockout Validation
Parameter Description
Enzyme EcoRI
Probe External probe hybridizing to a region 3' of the targeting construct.[10]
Expected Wild-Type Band ~12 kb[10]
Expected Knockout Band ~7 kb[10]
Protocol 1.4: Generation of Chimeric Mice
  • Blastocyst Injection: Expand the validated ES cell clones while maintaining pluripotency.[8] Inject 10-15 of these ES cells into the blastocoel of 3.5-day-old blastocysts from a mouse strain with a different coat color (e.g., C57BL/6).[7]

  • Embryo Transfer: Transfer the injected blastocysts into the uteri of pseudopregnant surrogate mothers.[9]

  • Identification of Chimeras: Pups born from these mothers are potential chimeras. The degree of chimerism is often estimated by the percentage of coat color derived from the ES cells.[7] High-percentage male chimeras are selected for breeding.[7]

  • Germline Transmission: Breed the chimeric males with wild-type females. If the ES cells contributed to the germline, some of the F1 offspring will be heterozygous for the knockout allele, identifiable by their coat color and confirmed by genotyping.[7]

Method 2: CRISPR/Cas9-Mediated Genome Editing

CRISPR/Cas9 technology allows for the direct generation of knockout mice by microinjecting Cas9 nuclease and guide RNAs (gRNAs) into zygotes, bypassing the need for ES cell manipulation.[16][17] This system creates a double-strand break (DSB) at the target locus, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in small insertions or deletions (indels) that cause a frameshift mutation and gene knockout.[16][18]

Experimental Workflow: CRISPR/Cas9

G cluster_design Phase 1: Reagent Design & Prep cluster_microinjection Phase 2: Microinjection cluster_mouse_gen Phase 3: Mouse Generation cluster_screening Phase 4: Screening & Breeding A Design gRNAs Targeting a Critical Exon of this compound B Synthesize gRNAs and Prepare Cas9 (mRNA or protein) A->B D Microinject gRNA/Cas9 Mix into Zygote Pronucleus B->D C Harvest Zygotes from Superovulated Female Mice C->D E Transfer Injected Zygotes to Pseudopregnant Females D->E F Birth of Founder Pups (F0) E->F G Genotype F0 Pups by PCR and Sequencing F->G H Identify Founders with Frameshift Mutations G->H Positive Clones I Breed Founders with WT Mice to Establish Germline Transmission (F1) H->I J Intercross Heterozygotes (F1) to Generate KO Mice (F2) I->J

Caption: Workflow for generating knockout mice using CRISPR/Cas9 microinjection.
Protocol 2.1: gRNA Design and Preparation

  • gRNA Design:

    • Use online design tools (e.g., CHOPCHOP) to identify 20-nucleotide gRNA sequences that are adjacent to a Protospacer Adjacent Motif (PAM sequence, NGG for S. pyogenes Cas9).[18][19]

    • Select at least two gRNAs with high predicted on-target efficiency and low predicted off-target sites to increase success rates.[18]

  • Preparation of Reagents:

    • Synthesize the gRNAs, typically by in vitro transcription.[16]

    • Prepare either Cas9 mRNA (by in vitro transcription) or purified Cas9 protein.

    • Prepare the injection mix containing Cas9 and gRNA(s) in a suitable microinjection buffer.

Protocol 2.2: Zygote Microinjection
  • Zygote Collection: Harvest fertilized eggs (zygotes) from superovulated female mice that have been mated with males.

  • Microinjection: Under a microscope, inject the gRNA/Cas9 mixture directly into the pronucleus or cytoplasm of the collected zygotes.[16][17]

  • Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.[20]

Protocol 2.3: Screening of Founder (F0) Mice
  • Genotyping: Isolate genomic DNA from tail or ear biopsies of the resulting F0 pups.

  • PCR Amplification: Amplify the genomic region surrounding the gRNA target site.

  • Mutation Analysis: Analyze the PCR products for the presence of indels. This can be done by:

    • Sanger Sequencing: Sequence the PCR products to identify specific mutations.

    • Mismatch Cleavage Assay (e.g., T7E1): Detect heteroduplexes formed between wild-type and mutated DNA strands.

  • Breeding for Germline Transmission: Breed founder mice identified with a frameshift-inducing mutation to wild-type mice to establish the knockout allele in the F1 generation.[17]

Validation and Characterization of the this compound KO Line

Once a stable line is established, rigorous validation is required at the genomic, mRNA, and protein levels.

Protocol 3.1: Routine PCR Genotyping

A three-primer PCR strategy is often used to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) animals in a single reaction.

  • DNA Extraction:

    • Isolate genomic DNA from a small piece of tail or ear tissue (~1-2 mm). A common method involves overnight digestion with Proteinase K at 55°C, followed by DNA purification.[21][22] Alternatively, direct PCR kits can be used that do not require a separate DNA extraction step.[23]

  • Primer Design:

    • Forward Primer 1 (WT-specific): Binds to the genomic sequence that was deleted in the knockout allele.

    • Forward Primer 2 (KO-specific): Binds within the inserted selection cassette (for homologous recombination models).

    • Common Reverse Primer: Binds downstream of the targeted region.

  • PCR Reaction:

    • Set up a PCR master mix containing DNA polymerase (e.g., Taq or a high-fidelity polymerase), dNTPs, MgCl2, and reaction buffer.[24]

    • Add the three primers and the genomic DNA template.

  • Cycling Conditions:

    • Initial Denaturation: 94°C for 3-5 minutes.

    • 30-35 Cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 55-68°C for 30-60 seconds (optimize for primers).

      • Extension: 72°C for 60-90 seconds (depends on amplicon size).

    • Final Extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose gel.[24]

    • Expected Results:

      • Wild-type (+/+): One band from the WT-specific primer pair.

      • Heterozygous (+/-): Two bands, one WT and one KO.

      • Homozygous (-/-): One band from the KO-specific primer pair.

Table 3: Example PCR Genotyping Primer Details
Primer Name Sequence (5' to 3')
WT Forward(Sequence from within deleted region)
KO Forward(Sequence from within neo cassette)
Common Reverse(Sequence downstream of targeted region)
Protocol 3.2: Western Blot Analysis for Protein Knockout Confirmation
  • Protein Extraction:

    • Homogenize tissues of interest (e.g., spleen, lung, or cultured macrophages) from WT, heterozygous, and KO mice in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

    • Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Table 4: Reagents for this compound Western Blotting
Reagent Example Details
Primary AntibodyAnti-PAI-2/SerpinB2 antibody (e.g., Santa Cruz Biotechnology, sc-166539)[27]
Secondary AntibodyHRP-conjugated anti-mouse/rabbit IgG
Loading ControlAnti-β-actin antibody
Tissue LysatesSpleen, lung, or macrophages from +/+, +/-, and -/- mice
Protocol 3.3: Phenotypic Analysis
  • Baseline Phenotyping: Assessing general health, breeding performance, hematology, and clinical chemistry.[4]

This compound Signaling and Regulatory Pathways

G This compound Regulatory and Functional Pathways cluster_function Cellular Function LPS LPS NFkB NF-κB Pathway (Constitutive) LPS->NFkB TNFa TNF-α PKC PKC Pathway TNFa->PKC TNFa->NFkB AP1 AP-1 (c-Jun/FosB) PKC->AP1 Induces Pai2Gene This compound (SerpinB2) Gene AP1->Pai2Gene Binds Promoter NFkB->Pai2Gene Required for Basal Expression PAI2_intra Intracellular this compound (43 kDa) Pai2Gene->PAI2_intra Translation PAI2_extra Extracellular this compound (60 kDa) PAI2_intra->PAI2_extra Glycosylation & Secretion Caspase3 Caspase-3 PAI2_intra->Caspase3 Inhibits (via TGM2) uPA uPA PAI2_extra->uPA Inhibits Plasmin Plasmin uPA->Plasmin Activates uPAR uPAR Plasminogen Plasminogen ECM_Deg ECM Degradation & Invasion Plasmin->ECM_Deg Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Key regulatory inputs and functional outputs of this compound.

References

Troubleshooting & Optimization

PAI-2 ELISA Technical Support Center: Troubleshooting High Background

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q2: What are the most common causes of high background in an ELISA?

High background in an ELISA can stem from several factors, broadly categorized as issues with reagents, protocol execution, or non-specific binding.[3][4] Common culprits include:

  • Insufficient Washing: Inadequate removal of unbound antibodies or other reagents.[5]

  • Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate.[5][6]

  • High Antibody Concentration: Using overly concentrated capture or detection antibodies.[2][7]

  • Contamination: Contamination of buffers, reagents, or samples.[1][8]

  • Prolonged Incubation Times or High Temperatures: Deviating from the recommended incubation parameters can increase non-specific binding.

  • Substrate Issues: Contamination or deterioration of the substrate solution.

Q3: Can the sample itself cause high background?

Yes, certain sample matrices can contribute to high background. This can be due to endogenous components in the sample that cross-react with the assay antibodies or non-specifically bind to the plate.[9] If you are using a sample type that has not been validated for the kit, you may need to optimize the protocol for that specific matrix.[9]

Q4: How can I differentiate between high background and a true positive signal in my low-concentration samples?

A properly optimized ELISA should have a clear distinction between the signal from the lowest standard and the background signal of the blank wells. If the OD values of your low-concentration samples are very close to the OD of your negative controls, and both are high, you are likely dealing with a high background issue. Running a control with no primary antibody can also help determine if the secondary antibody is binding non-specifically.[2]

Troubleshooting Guide

Summary of Potential Causes and Solutions
Potential Cause Recommended Solution Citation
Reagent & Buffer Issues
Contaminated Wash BufferPrepare fresh wash buffer for each assay.
Contaminated or Deteriorated SubstrateUse fresh, colorless substrate. Ensure it is protected from light.
Incorrect Reagent PreparationDouble-check all calculations and dilutions. Ensure all reagents are prepared according to the protocol.[9]
Poor Water QualityUse distilled or deionized water for all buffers and reagent preparations.[8]
Procedural Errors
Insufficient WashingIncrease the number of wash cycles (e.g., from 3 to 5). Ensure a sufficient volume of wash buffer is used (e.g., 300-400 µL per well). Consider adding a 30-second soak step between washes.[5]
Inadequate BlockingIncrease the blocking incubation time (e.g., from 1 to 2 hours). Optimize the blocking buffer concentration or try a different blocking agent.[5][10]
High Antibody ConcentrationTitrate the capture and/or detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[2][7]
Prolonged Incubation Time or High TemperatureStrictly adhere to the incubation times and temperatures specified in the protocol. Avoid running the assay near heat sources.
Cross-ContaminationUse fresh pipette tips for each sample and reagent. Use plate sealers during incubation steps.[1]
Plate Reader MalfunctionEnsure the plate reader is blanked correctly and set to the appropriate wavelength.
Non-Specific Binding
Non-specific Antibody BindingInclude appropriate controls, such as a well with no primary antibody, to check for non-specific binding of the secondary antibody. Consider using pre-adsorbed secondary antibodies.[2]
Matrix EffectsDilute the sample further in the assay diluent. If the issue persists, you may need to perform a spike and recovery experiment to assess matrix interference.[9]
Experimental Protocols

This method helps to determine the optimal concentrations of both the capture and detection antibodies to maximize the specific signal while minimizing background.

Methodology:

  • Block the Plate: Wash the plate and then block all wells with a standard blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add Enzyme Conjugate: Wash the plate and add streptavidin-HRP to all wells. Incubate for 30 minutes at 37°C.

  • Develop and Read: Wash the plate, add TMB substrate, and stop the reaction. Read the absorbance at 450 nm.

  • Analyze: Identify the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (OD of standard / OD of blank).

Different blocking buffers can have varying effectiveness in reducing non-specific binding.

Methodology:

  • Test Different Blockers: Wash the plate. Prepare different blocking buffers to test. Common options include:

    • 1%, 3%, 5% Bovine Serum Albumin (BSA) in PBS

    • 1%, 3%, 5% non-fat dry milk in PBS

    • Commercial blocking buffer formulations

  • Block the Plate: Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature.

  • Assess Background: Proceed with the ELISA protocol, but add only assay diluent (no antigen) to the wells.

  • Develop and Read: Add the detection antibody, enzyme conjugate, and substrate as per the standard protocol. Read the absorbance at 450 nm.

  • Analyze: The blocking buffer that results in the lowest OD reading in the blank wells is the most effective at reducing background.

Thorough washing is critical to remove unbound reagents.

Methodology:

  • Vary Wash Parameters: In different sets of wells, vary the washing procedure:

    • Number of Washes: Compare 3, 4, 5, and 6 wash cycles.

    • Soak Time: Introduce a 30-60 second soak time with the wash buffer in the wells before aspiration.

    • Detergent Concentration: If your wash buffer contains a detergent like Tween-20, you can test slightly higher concentrations (e.g., 0.1% vs 0.05%).

  • Develop and Read: Complete the ELISA protocol and read the absorbance.

  • Analyze: Determine which washing protocol provides the lowest background without significantly compromising the specific signal.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Start High Background (Blank OD > 0.2) CheckReagents Step 1: Check Reagents - Fresh Buffers? - Substrate Clear? - Correct Preparation? Start->CheckReagents ReviewProtocol Step 2: Review Protocol Execution - Correct Incubation Times/Temps? - Adequate Washing? - No Cross-Contamination? CheckReagents->ReviewProtocol Reagents OK Resolved Issue Resolved: Low Background Achieved CheckReagents->Resolved Issue Found & Corrected OptimizeWashing Step 3: Optimize Washing - Increase Wash Cycles - Add Soak Step ReviewProtocol->OptimizeWashing Protocol Followed ReviewProtocol->Resolved Issue Found & Corrected OptimizeBlocking Step 4: Optimize Blocking - Increase Incubation Time - Test Different Blockers OptimizeWashing->OptimizeBlocking Background Still High OptimizeWashing->Resolved Background Reduced TitrateAntibodies Step 5: Titrate Antibodies - Perform Checkerboard Titration for Capture & Detection Abs OptimizeBlocking->TitrateAntibodies Background Still High OptimizeBlocking->Resolved Background Reduced CheckSample Step 6: Investigate Sample Matrix - Dilute Sample Further - Spike & Recovery TitrateAntibodies->CheckSample Background Still High TitrateAntibodies->Resolved Background Reduced CheckSample->Resolved Background Reduced ContactSupport Issue Persists: Contact Technical Support CheckSample->ContactSupport Background Still High

References

Optimizing antibody concentration for Pai-2 western blot

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Insufficient Antibody Concentration: The concentration of the primary or secondary antibody is too low to detect the PAI-2 protein.Gradually increase the antibody concentration. Perform an antibody titration to determine the optimal dilution.[1][2][3]
Low Protein Expression: The cell or tissue type being analyzed may have low endogenous levels of this compound.Increase the total protein loaded onto the gel, aiming for 20-30 µg per lane for whole-cell extracts.[4][5] Use a positive control known to express this compound to validate the experimental setup.[4][6]
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane was incomplete.Verify transfer efficiency by staining the membrane with Ponceau S.[3][7] Ensure good contact between the gel and the membrane, removing any air bubbles.[8][9] For higher molecular weight proteins, consider adjusting the transfer buffer composition or increasing the transfer time.[4]
Inactive Reagents: The substrate for detection may have expired or been stored improperly.Use fresh substrate and ensure it is given adequate time to develop.[3]
High Background Excessive Antibody Concentration: The concentration of the primary or secondary antibody is too high, leading to non-specific binding.Decrease the antibody concentration. Perform a titration to find the optimal dilution that maximizes signal and minimizes background.
Insufficient Blocking: Non-specific sites on the membrane were not adequately blocked, allowing antibodies to bind randomly.Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA) and/or extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Inadequate Washing: Unbound antibodies were not sufficiently washed away.Increase the number and duration of wash steps. Ensure the wash buffer contains a detergent like Tween-20.
Non-Specific Bands Primary Antibody Concentration Too High: High concentrations of the primary antibody can lead to off-target binding.Reduce the primary antibody concentration. Incubating the primary antibody overnight at 4°C may also reduce non-specific binding.
Sample Degradation: The protein sample may have been degraded by proteases.Prepare fresh lysates and always include protease inhibitors in the lysis buffer.
Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to other proteins in the lysate.Run a control lane with only the secondary antibody to check for non-specific binding.

Frequently Asked Questions (FAQs)

Q3: How can I quickly optimize the antibody concentration without running multiple Western blots?

A3: A dot blot is a quick and efficient method to determine the optimal antibody concentration. This involves spotting serial dilutions of your protein lysate directly onto a membrane and then proceeding with the immunodetection steps to find the antibody dilution that gives the best signal-to-noise ratio.

A4: Both 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) are commonly used blocking agents. The choice may depend on the specific antibody and should be optimized for each experiment. If you are detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can increase background.

Experimental Protocols

Antibody Titration via Western Blot

This protocol describes how to determine the optimal primary antibody concentration by testing a range of dilutions.

  • Electrophoresis and Transfer: Perform SDS-PAGE to separate the proteins. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's recommendations, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Compare the signal intensity and background levels across the different dilutions to determine the optimal primary antibody concentration.

This compound Signaling and Experimental Workflow

PAI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPA uPA Plasmin Plasmin uPA->Plasmin tPA tPA tPA->Plasmin PAI2_ext Secreted this compound (Glycosylated) PAI2_ext->uPA PAI2_ext->tPA Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation PAI2_int Intracellular this compound (Non-glycosylated) p21 p21 PAI2_int->p21 Binds & Stabilizes p53 p53 p53->PAI2_int Induces Expression Senescence Cellular Senescence p21->Senescence

Antibody_Optimization_Workflow start Start prep_lysate Prepare Cell Lysate (with Protease Inhibitors) start->prep_lysate quantify Quantify Protein Concentration prep_lysate->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer (PVDF/Nitrocellulose) sds_page->transfer block Blocking (5% Milk or BSA) transfer->block primary_ab Primary Antibody Incubation (Test Serial Dilutions) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect ECL Detection wash2->detect analyze Analyze Signal vs. Background detect->analyze end Optimal Concentration Determined analyze->end

References

Technical Support Center: Improving Recombinant PAI-2 Yield

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

  • Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to very rapid protein expression, overwhelming the cellular folding machinery. Try reducing the IPTG concentration to a range of 0.1-0.5 mM to slow down the expression rate.[3][4]

  • Choose an Appropriate E. coli Strain: Some E. coli strains are specifically engineered to promote soluble protein expression. For instance, strains that co-express chaperonins (e.g., GroEL-GroES) can assist in the folding of your protein.

A2: Low or no expression can be due to several factors, from the genetic construct to the expression conditions. Here's a checklist of potential issues and solutions:

  • Promoter System: Confirm that you are using the correct inducer for your promoter system (e.g., IPTG for T7 or tac promoters). Also, check the viability of your inducer stock.

  • Inclusion Body Isolation: After cell lysis, the dense inclusion bodies can be pelleted by centrifugation. Washing the pellet with buffers containing low concentrations of detergents (e.g., Triton X-100) or chaotropic agents can remove contaminating proteins.

  • Solubilization: The washed inclusion bodies are then solubilized in a buffer containing a strong denaturant, such as 6-8 M Guanidine Hydrochloride (Gua-HCl) or urea, to unfold the aggregated protein. A reducing agent like Dithiothreitol (DTT) is often included to break any incorrect disulfide bonds.

  • Refolding: The denatured protein is then refolded by removing the denaturant. This is typically done through dialysis against a series of buffers with decreasing concentrations of the denaturant or by rapid dilution into a large volume of refolding buffer. The refolding buffer often contains additives that promote proper folding, such as L-arginine and a redox shuffling system (e.g., reduced and oxidized glutathione). On-column refolding is also an efficient method, especially for His-tagged proteins.[7][8][9][10]

Troubleshooting Guides

Problem: Low Yield of Soluble PAI-2
Possible Cause Troubleshooting Steps
Suboptimal Induction Temperature Perform a temperature optimization experiment. After inducing with IPTG, incubate cultures at different temperatures (e.g., 18°C, 25°C, 30°C, and 37°C) and analyze the soluble fraction for this compound expression.[1][2]
Inappropriate Inducer Concentration Test a range of IPTG concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM) to find the optimal concentration for soluble this compound expression.[4][11][12]
Inefficient Cell Lysis Ensure complete cell lysis to release all soluble protein. Compare different lysis methods (e.g., sonication, French press, chemical lysis) and use protease inhibitors to prevent degradation.
This compound Degradation Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer. Analyze samples from different time points after induction to check for protein degradation.
Suboptimal Lysis/Purification Buffer The pH and salt concentration of your buffers can affect protein solubility. Perform small-scale trials to optimize the buffer composition.
Problem: this compound is Primarily in Inclusion Bodies
Possible Cause Troubleshooting Steps
High Expression Rate Lower the induction temperature to 15-25°C and reduce the IPTG concentration to 0.1-0.5 mM.[1][2][3]
Lack of Proper Chaperones Use an E. coli strain that co-expresses molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.
Incorrect Disulfide Bond Formation If your this compound construct is expressed in the cytoplasm of standard E. coli strains, the reducing environment will prevent disulfide bond formation. Consider expressing in the periplasm or using specialized strains with a more oxidizing cytoplasm.
Ineffective Solubilization of Inclusion Bodies Test different denaturants (6-8 M Gua-HCl or urea) and ensure complete solubilization by stirring for an adequate time.[13]
Inefficient Refolding Optimize the refolding buffer by screening different additives (e.g., L-arginine, glycerol, detergents). On-column refolding can be a more controlled and efficient method.[7][8][10]

Quantitative Data Summary

Table 1: Effect of Temperature and IPTG Concentration on Soluble Protein Yield (General Observations)

Temperature (°C)IPTG Concentration (mM)Expected Outcome for Soluble Protein Yield
371.0High total protein expression, but often a lower proportion of soluble protein due to rapid synthesis and aggregation.[4][14]
300.5 - 1.0Moderate expression rate, may improve the soluble fraction compared to 37°C.[4]
250.1 - 0.5Slower expression, often leading to a higher yield of soluble and correctly folded protein.[1][2]
180.1 - 0.5Very slow expression, generally provides the highest proportion of soluble protein, but the total yield might be lower.[2][5]

Table 2: Comparison of Common Solubility-Enhancing Fusion Tags

Fusion TagSize (kDa)Mechanism of Solubility EnhancementPurification Method
His-tag (6xHis) ~0.8Does not typically enhance solubility but is useful for purification.[15]Immobilized Metal Affinity Chromatography (IMAC)
GST (Glutathione S-transferase) ~26Highly soluble protein that can act as a chaperone for the fused partner.Glutathione Affinity Chromatography
MBP (Maltose-Binding Protein) ~42Highly soluble and can improve the folding of its fusion partner.[5][16]Amylose Affinity Chromatography
Trx (Thioredoxin) ~12A small, highly soluble and stable protein.[5]Can be purified by various methods, often used with a His-tag.
SUMO (Small Ubiquitin-like Modifier) ~11Can enhance both expression and solubility.[16]Specific SUMO proteases can be used for tag cleavage.

Experimental Protocols

Detailed Methodology for IPTG Induction of this compound Expression in E. coli BL21(DE3)
  • Main Culture: The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to the final desired concentration (e.g., 0.2 mM).

  • Expression: Continue to incubate the culture at the lower temperature with shaking for a predetermined time (e.g., 16-18 hours for 18°C).

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further processing.

Detailed Methodology for On-Column Refolding of His-tagged this compound

This protocol is adapted for a His-tagged protein expressed in inclusion bodies.

  • Cell Lysis and Inclusion Body Solubilization:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) with lysozyme (B549824) and DNase I.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a low concentration of detergent (e.g., 1% Triton X-100).

    • Solubilize the washed inclusion bodies in a binding buffer containing a denaturant (e.g., 6 M Gua-HCl, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (B134444), pH 8.0).[13]

  • Affinity Chromatography and Refolding:

    • Load the solubilized protein onto a Ni-NTA affinity column pre-equilibrated with the binding buffer.

    • Wash the column with the binding buffer to remove unbound proteins.

    • Initiate on-column refolding by applying a linear gradient of decreasing denaturant concentration. This is achieved by mixing the binding buffer with a refolding buffer (same composition as binding buffer but without the denaturant) over a prolonged period (e.g., 10-20 column volumes).[10] A step-wise decrease in denaturant concentration can also be effective.[7]

    • Wash the column with a buffer containing a moderate concentration of imidazole (e.g., 20 mM) to remove weakly bound contaminants.

  • Elution and Analysis:

    • Analyze the eluted fractions by SDS-PAGE to check for purity and size.

Visualizations

IPTG_Induction_Workflow cluster_setup 1. Preparation cluster_induction 2. Induction cluster_harvest 3. Harvesting & Lysis cluster_analysis 4. Analysis & Purification start Transform E. coli with This compound Expression Plasmid culture Grow Starter Culture (Overnight at 37°C) start->culture main_culture Inoculate Main Culture (Grow to OD600 0.6-0.8) culture->main_culture cool Cool Culture (e.g., to 18°C) main_culture->cool add_iptg Add IPTG (e.g., 0.2 mM) cool->add_iptg expression Incubate for Protein Expression (e.g., 16-18 hours) add_iptg->expression harvest Harvest Cells (Centrifugation) expression->harvest lysis Cell Lysis harvest->lysis separation Separate Soluble and Insoluble Fractions lysis->separation soluble_analysis Analyze Soluble Fraction (SDS-PAGE, Western Blot) separation->soluble_analysis insoluble_analysis Analyze Insoluble Fraction (Inclusion Bodies) separation->insoluble_analysis purification Purify Soluble this compound soluble_analysis->purification refolding Solubilize & Refold this compound insoluble_analysis->refolding

T7_Expression_System cluster_host E. coli Host Chromosome (e.g., BL21(DE3)) cluster_plasmid Expression Plasmid cluster_induction Induction Mechanism lac_operon lac Operon T7_pol_gene T7 RNA Polymerase Gene (under lacUV5 promoter) lacI lacI Gene lacI->lac_operon Represses lacI->T7_pol_gene Repression Lifted lacO lac Operator lacI->lacO Represses T7_pol T7 RNA Polymerase T7_pol_gene->T7_pol Transcription & Translation T7_promoter T7 Promoter PAI2_gene This compound Gene PAI2_mRNA This compound mRNA PAI2_gene->PAI2_mRNA Transcription IPTG IPTG IPTG->lacI Inactivates IPTG->lacO Repression Lifted T7_pol->T7_promoter Binds PAI2_protein Soluble this compound Protein PAI2_mRNA->PAI2_protein Translation

References

Low signal troubleshooting for Pai-2 chemiluminescence detection

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) - Low Signal Troubleshooting

A weak or nonexistent signal is a common issue in chemiluminescence assays and can stem from various factors throughout the experimental workflow.[1] Key areas to investigate include sample and antigen integrity, antibody performance, reagent quality, and procedural steps. A systematic approach to troubleshooting is crucial for identifying the root cause.[2]

Low abundance of the target protein in your sample is a primary reason for a weak signal.[3] Consider the following:

Q3: My antibodies might be the problem. How can I troubleshoot antibody-related issues?

Both primary and secondary antibodies are critical for signal generation.[1] Issues can arise from:

  • Antibody Concentration: The concentrations of both primary and secondary antibodies need to be optimized. Too low of a concentration will result in a weak signal, while too high of a concentration can lead to high background and non-specific bands. It is recommended to perform an antibody titration to determine the optimal dilution.

  • Antibody Activity: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.[2] Always store antibodies according to the manufacturer's instructions and consider testing their activity with a dot blot.[4]

Q4: Could my reagents or buffers be the cause of the low signal?

Yes, the quality and preparation of your reagents are crucial for a successful assay.

  • Substrate: The chemiluminescent substrate has a limited shelf life and can lose activity over time.[4] Ensure your substrate is not expired and has been stored correctly, protected from light. For low protein levels, consider using a high-sensitivity substrate.

  • Blocking Buffer: While essential for reducing background, some blocking buffers can mask the epitope of interest, leading to a weaker signal. You may need to test different blocking agents (e.g., non-fat dry milk, BSA) to find the one that works best for your antibody-antigen pair.

  • Wash Buffer: Insufficient washing can lead to high background, while excessive washing can elute the antibodies, resulting in a weaker signal.[5] The concentration of detergents like Tween-20 in your wash buffer may also need optimization.

Q5: Are there any procedural steps that I should pay close attention to?

Absolutely. Minor variations in your protocol can have a significant impact on the final signal.

  • Incubation Times: Insufficient incubation times for antibodies or the substrate can lead to a weak signal. For the substrate, a 5-minute incubation is often recommended for optimal light emission. Antibody incubations can be extended, for instance, overnight at 4°C, to enhance binding.

  • Temperature: Enzyme kinetics are temperature-dependent. Ensure all reagents are at room temperature before use, as cold reagents can slow down the enzymatic reaction and reduce the signal.

  • Membrane Transfer (for Western Blots): Inefficient protein transfer from the gel to the membrane will result in a weak signal. Verify your transfer efficiency, for example, by staining the gel after transfer.[1]

Experimental Protocols

Protocol 1: Primary Antibody Titration

This protocol outlines the steps to determine the optimal dilution of your primary antibody.

  • Electrophoresis and Transfer: Perform electrophoresis and transfer the proteins to a membrane as per your standard protocol.

  • Blocking: Block the membrane in your chosen blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Cut the membrane into strips, ensuring each strip has one lane of the positive control. Incubate each strip overnight at 4°C in a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000). The dilutions should be made in your blocking buffer.

  • Washing: Wash all strips three times for 5 minutes each with your wash buffer.

  • Secondary Antibody Incubation: Incubate all strips with the same dilution of your secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the strips three times for 5 minutes each with your wash buffer.

  • Detection: Incubate all strips with the chemiluminescent substrate for 5 minutes and image them simultaneously.

  • Analysis: Compare the signal intensity across the different dilutions. The optimal dilution will be the one that gives a strong signal with low background.

Protocol 2: Substrate Incubation Time Optimization

This protocol helps in determining the ideal substrate incubation time for maximal signal.

  • Prepare the Blot: Use a blot that has been incubated with optimized concentrations of primary and secondary antibodies and has undergone the final washes.

  • Substrate Addition: Add the chemiluminescent substrate to the membrane.

  • Time-Course Imaging: Begin imaging the blot immediately after adding the substrate and continue to capture images at regular intervals (e.g., 1, 2, 5, 10, and 15 minutes).

  • Data Analysis: Analyze the signal intensity at each time point. The optimal incubation time is the point at which the signal is strongest before it begins to plateau or decline, and before the background becomes too high. For many substrates, this is around 5 minutes.

Quantitative Data Summary

ParameterTypical RangeRecommendation for Low Signal
Protein Load 10-50 µg of total cell lysateIncrease protein load or enrich for PAI-2.
Primary Antibody Dilution 1:1,000 - 1:10,000Perform a titration to find the optimal concentration.
Secondary Antibody Dilution 1:5,000 - 1:20,000Optimize in conjunction with the primary antibody.
Blocking Time 1 hourTest different blocking buffers if masking is suspected.
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°CExtend incubation to overnight at 4°C.
Substrate Incubation 1-5 minutesIncubate for at least 5 minutes.

Visual Guides

This compound Signaling and Inhibition Pathway

PAI2_Signaling This compound Signaling and Inhibition Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds to Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen PAI2_ext Extracellular this compound PAI2_ext->uPA Inhibits Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Leads to PAI2_int Intracellular this compound Apoptosis_Factors Pro-apoptotic Factors PAI2_int->Apoptosis_Factors May inhibit

Low Signal Troubleshooting Workflow

Troubleshooting_Workflow Low Signal Troubleshooting Workflow Start Low or No Signal Detected Check_Positive_Control Run Positive Control for this compound Start->Check_Positive_Control Signal_OK Signal OK? Check_Positive_Control->Signal_OK Sample_Problem Issue with Sample (Low this compound, Degradation) Signal_OK->Sample_Problem No Assay_Problem Issue with Assay Components or Protocol Signal_OK->Assay_Problem Yes Optimize_Antibodies Optimize Antibody Concentrations (Titration) Assay_Problem->Optimize_Antibodies Check_Reagents Check Reagents (Substrate, Buffers) Optimize_Antibodies->Check_Reagents Optimize_Protocol Optimize Protocol Steps (Incubation, Washing) Check_Reagents->Optimize_Protocol Successful_Signal Signal Improved Optimize_Protocol->Successful_Signal

References

Technical Support Center: PAI-2 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why am I seeing non-specific bands in my PAI-2 immunoprecipitation (IP) results?
Q2: I see strong bands at ~50 kDa and ~25 kDa in my eluted IP sample. What are they?
Q3: My negative control lane (e.g., IgG isotype control) shows the same non-specific bands as my this compound IP lane. What does this indicate?
  • Solution:

    • Increase Wash Stringency: Increase the number of wash steps or the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to disrupt weak, non-specific interactions.[8][9]

    • Block the Beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) before use.[6]

Q4: Could the extra bands be genuine this compound interacting proteins?

Potential this compound Interacting Proteins

Interacting ProteinApprox. Molecular WeightContext of InteractionCitation
uPA (urokinase Plasminogen Activator) ~54 kDaThis compound is a primary inhibitor of uPA.[11][13]
Proteasome Subunits VariableThis compound can interact with and inhibit the proteasome.[10]
IRF-3 (Interferon Regulatory Factor 3) ~50 kDaThis compound may be involved in apoptosis protection through interaction with IRF-3.[10][14]
Retinoblastoma protein (Rb) ~110 kDaThis compound contains a domain that directly interacts with Rb.[10]
Annexins VariableThis compound has been shown to interact with annexins.[10]
Vitronectin ~75 kDaThis compound can interact with vitronectin.[10]
uPAR (uPA Receptor) ~55-60 kDaThis compound interacts indirectly via its complex with uPA.[13]
VLDLr (Very-Low-Density Lipoprotein receptor) ~130 kDaThis compound interacts indirectly via its complex with uPA.[13]

Troubleshooting Guide

Use this table to diagnose and solve common issues leading to non-specific bands.

ProblemPossible CauseRecommended SolutionCitation
High Background in All Lanes Insufficient washing.Increase the number of washes (from 3 to 5) and/or the volume of wash buffer. Ensure complete removal of supernatant after each wash.[6]
Lysis buffer is too mild.Add a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to the lysis and wash buffers.[6]
Too much antibody used.Titrate the antibody to determine the minimal amount needed for efficient pulldown. Excess antibody increases non-specific binding.[6]
Too much protein lysate.Reduce the total amount of protein lysate used in the IP. High concentrations of total protein can lead to increased non-specific interactions.[6]
Bands in Negative Control (IgG/Beads-only) Proteins binding to beads.Pre-clear the lysate by incubating it with beads before adding the primary antibody.[2][7]
Proteins binding to IgG Fc region.Increase wash stringency by adding more salt (e.g., 300-500 mM NaCl) or detergent to the wash buffer.[8][9]
Bands at ~50 kDa and ~25 kDa Co-elution of antibody heavy and light chains.Use an IP antibody raised in a different species from the Western blot primary antibody. Alternatively, use light-chain specific secondary antibodies or crosslink the antibody to the beads.[1][5]
Multiple Unexpected Bands Protein degradation.Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer immediately before use. Keep samples on ice at all times.[8]
Common contaminants (e.g., Keratin).Work in a clean environment, wear gloves, and use filtered pipette tips. Avoid using detergents like Tween or Triton if samples are for mass spectrometry.[15][16]
Post-translational modifications (PTMs).This compound can be glycosylated (~60 kDa form), which alters its migration. Other PTMs on this compound or its interactors can also cause shifts in molecular weight.[2][11]

Visualizations

Experimental Workflow: Immunoprecipitation

IP_Workflow start Start: Cell Culture/ Tissue Sample lysis 1. Cell Lysis (with Protease Inhibitors) start->lysis preclear 2. Pre-clearing (Incubate with beads) lysis->preclear Removes bead-binders ip 3. Immunoprecipitation (Add anti-PAI-2 Ab, incubate) preclear->ip capture 4. Immune Complex Capture (Add Protein A/G beads) ip->capture wash 5. Wash Beads (Multiple rounds to remove non-specific binders) capture->wash elute 6. Elution (Release proteins from beads) wash->elute analysis 7. Analysis (SDS-PAGE / Western Blot) elute->analysis

Caption: Standard workflow for an immunoprecipitation experiment.

This compound Signaling Pathway: uPA-Mediated Endocytosis

Logical Troubleshooting Diagram

Caption: A decision tree for troubleshooting non-specific IP bands.

Experimental Protocol: Immunoprecipitation & Western Blot

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

1. Cell Lysate Preparation

  • Wash cultured cells twice with ice-cold PBS.[7]

  • Add 1 mL of ice-cold lysis buffer (e.g., modified RIPA buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, pH 7.4) supplemented with fresh protease and phosphatase inhibitors.[7]

  • Scrape the cells and transfer the suspension to a microcentrifuge tube.[7]

  • Incubate on a rocker at 4°C for 15-30 minutes.[7]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Transfer the supernatant (lysate) to a new, pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.[7]

2. Pre-Clearing the Lysate

  • For each 1 mL of lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.[7]

  • Incubate on a rocker at 4°C for 1 hour.[2]

  • Centrifuge at 2,500 x g for 3 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.

3. Immunoprecipitation

  • Adjust the lysate volume with lysis buffer to a final protein concentration of 1-2 mg/mL.

  • Incubate on a rocker at 4°C for 4 hours to overnight.[8]

  • Add 40-50 µL of a 50% slurry of Protein A/G beads to capture the immune complexes.

  • Incubate on a rocker at 4°C for an additional 1-2 hours.

4. Washing

  • Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.

  • Carefully remove the supernatant.

  • Add 1 mL of ice-cold wash buffer (e.g., lysis buffer or a high-salt buffer) and gently invert the tube several times.[6]

  • Repeat the centrifugation and wash steps for a total of 3-5 washes.

5. Elution and Analysis

  • After the final wash, carefully remove all supernatant.

  • Resuspend the beads in 40-50 µL of 2x Laemmli sample buffer.[7]

  • Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.

  • Centrifuge at 14,000 x g for 1 minute.

References

Technical Support Center: Off-Target Effects of SERPINB2 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SERPINB2 siRNA. The information is designed to help identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with SERPINB2 siRNA?

A1: Off-target effects of siRNA, including those targeting SERPINB2, primarily arise from two mechanisms:

  • Seed Region Mismatch: The "seed" region (positions 2-8 of the siRNA guide strand) can tolerate partial mismatches and bind to unintended mRNA transcripts, leading to their degradation or translational repression. This is the most common cause of off-target effects.[1][2]

  • Immune Stimulation: Introduction of foreign siRNA into cells can sometimes trigger an innate immune response, leading to global changes in gene expression that are not sequence-specific.

Q2: How can I minimize the risk of off-target effects when designing a SERPINB2 siRNA experiment?

A2: To minimize off-target effects, consider the following strategies during your experimental design:

  • Use Multiple siRNAs: Employ at least two or three different siRNAs targeting distinct regions of the SERPINB2 mRNA. If you observe a consistent phenotype with multiple siRNAs, it is more likely to be a true on-target effect.

  • Optimize siRNA Concentration: Use the lowest effective concentration of siRNA that achieves significant knockdown of SERPINB2. Higher concentrations are more likely to induce off-target effects.[1][3][4] A titration experiment is recommended to determine the optimal concentration.

  • Incorporate Proper Controls: Always include a non-targeting (scrambled) siRNA control and a mock-transfected control to differentiate sequence-specific off-target effects from non-specific cellular responses to the transfection process.

  • Consider Modified siRNAs: Chemically modified siRNAs can reduce off-target effects by altering their binding properties or stability.

Q3: What are the best methods to validate potential off-target effects of my SERPINB2 siRNA?

A3: Validating off-target effects is crucial for interpreting your results accurately. Key validation methods include:

  • Rescue Experiments: After observing a phenotype with SERPINB2 siRNA, introduce a SERPINB2 expression vector that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA binding site). If the phenotype is reversed, it is likely an on-target effect.

  • Global Gene Expression Analysis: Techniques like microarray or RNA sequencing (RNA-seq) can provide a comprehensive view of all genes affected by your SERPINB2 siRNA, allowing for the identification of unintended downregulated or upregulated genes.[5][6][7][8]

  • Secondary Assays: Confirm your findings using alternative methods that are independent of siRNA, such as using small molecule inhibitors or generating a knockout cell line if feasible.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell toxicity or unexpected phenotype with SERPINB2 siRNA but not with controls. Off-target effects of the specific SERPINB2 siRNA sequence.1. Test at least two other siRNAs targeting different regions of SERPINB2. 2. Perform a dose-response experiment to find the lowest effective concentration. 3. Conduct a rescue experiment to confirm the phenotype is due to SERPINB2 knockdown.
Inconsistent results between different SERPINB2 siRNAs. One or more siRNAs may have significant off-target effects.1. Analyze the seed sequences of the siRNAs for potential off-target complementarity using bioinformatics tools. 2. Prioritize siRNAs that produce a consistent phenotype and validate them with a rescue experiment.
Significant changes in gene expression unrelated to the known SERPINB2 pathway. Widespread off-target effects or an immune response.1. Perform a global gene expression analysis (microarray or RNA-seq) to identify the scope of off-target effects. 2. Check for the upregulation of interferon-stimulated genes, which would indicate an immune response.
Difficulty in distinguishing between on-target and off-target effects. The observed phenotype may be a combination of both.1. Use a scrambled siRNA control to subtract non-specific effects. 2. The most reliable method is to perform a rescue experiment.

Quantitative Data on siRNA Off-Target Effects

Table 1: Summary of Off-Target Effects for STAT3 siRNA (STAT3-1676) at Different Concentrations

siRNA ConcentrationLog2 Fold Change (Target)No. of Off-Targets Downregulated > TargetTotal 2-fold Downregulated Off-Targets (with seed match)Total 2-fold Upregulated Off-Targets
25 nM-1.83856 (32)Not Reported
10 nM-1.7130 (22)Not Reported
1 nM-1.50Not ReportedNot Reported

Table 2: Summary of Off-Target Effects for HK2 siRNA (HK2-3581) at Different Concentrations

siRNA ConcentrationLog2 Fold Change (Target)No. of Off-Targets Downregulated > TargetTotal 2-fold Downregulated Off-Targets (with seed match)Total 2-fold Upregulated Off-Targets
25 nM-2.177728 (288)430
10 nM-1.7142 (24)89
1 nM-1.30Not ReportedNot Reported

Data adapted from Caffrey DR, et al. (2011). PLoS ONE 6(7): e21503.[1][3][4]

Experimental Protocols

Protocol 1: Validation of SERPINB2 Knockdown and Assessment of Off-Target Effects by qRT-PCR

This protocol outlines the steps to validate the knockdown of SERPINB2 and to check for off-target effects on a panel of predicted genes.

  • siRNA Transfection:

    • Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

    • Prepare siRNA-lipid complexes according to the manufacturer's protocol. Include wells for:

      • Mock transfection (transfection reagent only).

      • Non-targeting (scrambled) siRNA control.

      • At least two different SERPINB2 siRNAs.

    • Add the complexes to the cells and incubate for 24-72 hours.

  • RNA Extraction:

    • Lyse the cells directly in the wells and extract total RNA using a commercially available kit.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, primers for SERPINB2, primers for 3-5 predicted off-target genes, primers for a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a standard cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative expression of each gene.

Protocol 2: Global Off-Target Analysis of SERPINB2 siRNA using RNA-Sequencing

This protocol provides a workflow for identifying all potential off-target effects of a SERPINB2 siRNA.

  • Experimental Setup:

    • Transfect cells with the chosen SERPINB2 siRNA and a non-targeting control siRNA in triplicate.

    • Harvest the cells after 48 hours and extract high-quality total RNA.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA using a standard commercial kit.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the SERPINB2 siRNA-treated and the non-targeting control samples.

    • Identify genes that are significantly up- or downregulated (e.g., fold change > 2 and p-value < 0.05).

    • Use bioinformatics tools to search for seed region complementarity between the SERPINB2 siRNA and the 3' UTRs of the differentially expressed genes to identify likely off-targets.

Visualizations

SERPINB2_Signaling_Pathway cluster_senescence Cellular Senescence cluster_inflammation Inflammation & Fibrinolysis p53 p53 SERPINB2 SERPINB2 p53->SERPINB2 induces p21 p21 Senescence Senescence p21->Senescence promotes SERPINB2->p21 stabilizes uPA uPA SERPINB2->uPA inhibits Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Inflammation Inflammation Plasmin->Inflammation promotes

Caption: SERPINB2 signaling in senescence and inflammation.

Off_Target_Workflow start Start: SERPINB2 siRNA Experiment transfection Transfect cells with SERPINB2 siRNA & Controls start->transfection harvest Harvest cells & Extract RNA transfection->harvest qpcr qRT-PCR for On-Target Knockdown harvest->qpcr rnaseq RNA-Seq for Global Off-Target Analysis harvest->rnaseq validation Validate Off-Targets with Rescue Experiment qpcr->validation Confirm Knockdown data_analysis Differential Expression & Seed Match Analysis rnaseq->data_analysis data_analysis->validation Identify Potential Off-Targets end End: Confirmed On- & Off-Target Effects validation->end

Caption: Experimental workflow for off-target validation.

Troubleshooting_Logic rect rect start Unexpected Phenotype? is_consistent Consistent across multiple siRNAs? start->is_consistent dose_dependent Dose-dependent effect? is_consistent->dose_dependent Yes off_target Likely Off-Target Effect is_consistent->off_target No is_rescued Rescued by siRNA-resistant SERPINB2? dose_dependent->is_rescued Yes dose_dependent->off_target No on_target Likely On-Target Effect is_rescued->on_target Yes is_rescued->off_target No

References

Technical Support Center: Troubleshooting Low Transfection Efficiency of PAI-2 Expression Plasmids

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide is designed to provide solutions to specific problems you may encounter during your transfection experiments.

If you are experiencing low transfection efficiency, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal Cell Health and Confluency Ensure cells are healthy, actively dividing, and at least 90% viable before transfection.[1][2] Plate cells 18-24 hours prior to the experiment to achieve 70-90% confluency at the time of transfection.[3][4] Avoid using cells that have been passaged too many times, as this can alter their characteristics and reduce transfection efficiency.[5]
Poor Quality or Incorrect Quantity of Plasmid DNA Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.7 and 1.9.[3][6] The presence of endotoxins can significantly reduce transfection efficiency, especially in sensitive cell lines.[7] Optimize the DNA concentration; too much DNA can be toxic to cells.[8] Supercoiled plasmid DNA is generally more efficient for transient transfection.[1][7]
Inefficient Transfection Reagent or Protocol The choice of transfection method and reagent is critical and cell-type dependent.[1][7] Optimize the ratio of transfection reagent to DNA, as this affects the overall charge of the complexes.[3] For difficult-to-transfect cells, consider electroporation or viral transduction.[9][10]
Presence of Inhibitors in Media Some sera and antibiotics can inhibit transfection.[8] While many modern reagents are compatible with serum and antibiotics, if you are experiencing issues, it is a good troubleshooting step to perform the transfection in antibiotic-free and serum-free media.[6][11]
Inherent Properties of the PAI-2 Gene and Promoter The this compound gene is transcriptionally repressed in many cell types and is induced by specific stimuli like cytokines and growth factors.[12] The expression of this compound is tightly controlled, and its promoter contains silencer regions that may limit constitutive expression.[12] Consider stimulating the cells with an appropriate inducer (e.g., phorbol (B1677699) esters like PMA for monocytic cells) to enhance this compound promoter activity.[12]
Toxicity of this compound Protein If the expressed this compound protein is toxic to the host cells, this can lead to cell death and apparently low transfection efficiency.[2] If toxicity is suspected, consider using a weaker or an inducible promoter to control the expression of this compound.[7][13]

Frequently Asked Questions (FAQs)

Q2: How does the quality of plasmid DNA affect transfection?

The quality of the plasmid DNA is a critical factor for successful transfection. High-purity plasmid DNA with an A260/A280 ratio of at least 1.7 and low endotoxin (B1171834) levels will lead to higher transfection efficiencies.[3][6] Endotoxins, which are components of the bacterial cell wall, can be co-purified with plasmid DNA and are toxic to many cell types, leading to reduced cell viability and lower transfection efficiency.[7]

Q3: Can I use antibiotics in the media during transfection?

While many modern transfection reagents are compatible with media containing serum and antibiotics, some antibiotics can negatively impact transfection efficiency.[6][8] If you are experiencing low efficiency or high cell death, it is recommended to perform the transfection in antibiotic-free media as a troubleshooting step.[6]

Q4: How long should I wait after transfection to assay for gene expression?

Experimental Protocols & Workflows

Standard Lipid-Based Transfection Protocol

This protocol provides a general guideline for lipid-based plasmid transfection in a 6-well plate format. Optimization is recommended for each specific cell line and plasmid combination.

Cell Seeding:

  • The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[3]

  • Incubate the cells overnight at 37°C in a CO2 incubator.

Transfection Procedure:

  • In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[17]

  • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.[17]

  • Add the 500 µL of the DNA-lipid complex mixture drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

Workflow for this compound Plasmid Transfection and Analysis

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture Cell Culture (70-90% Confluency) Complex_Formation DNA-Lipid Complex Formation Plasmid_Prep This compound Plasmid Prep (High Purity) Plasmid_Prep->Complex_Formation Transfect_Cells Add Complexes to Cells Complex_Formation->Transfect_Cells Incubation Incubate (24-72h) Transfect_Cells->Incubation Assay Assay for this compound (qPCR, Western Blot) Incubation->Assay

This compound Signaling and Regulation

Simplified this compound Induction Pathway

PAI2_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, PMA) PKC PKC Pathway Stimuli->PKC NFkB NF-κB Pathway Stimuli->NFkB AP1 AP-1 Activation (Fos/Jun) PKC->AP1 NFkB_Activation NF-κB Activation NFkB->NFkB_Activation PAI2_Gene This compound Gene (SERPINB2) AP1->PAI2_Gene Binds Promoter NFkB_Activation->PAI2_Gene Binds Promoter PAI2_mRNA This compound mRNA PAI2_Gene->PAI2_mRNA Transcription PAI2_Protein This compound Protein PAI2_mRNA->PAI2_Protein Translation

References

Technical Support Center: Cryopreservation of PAI-2 Overexpressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q2: What is a standard cryopreservation protocol that can be used as a starting point?

A2: A standard starting protocol involves using a cryoprotective agent (CPA) like 5-10% dimethyl sulfoxide (B87167) (DMSO) in a complete culture medium. The cell suspension is then cooled at a controlled rate of -1°C per minute to -80°C before being transferred to liquid nitrogen for long-term storage.[3][4][5]

Q4: Are there alternatives to DMSO-based cryopreservation media?

A4: Yes, due to the potential toxicity of DMSO, especially in clinical applications, DMSO-free cryopreservation methods are being explored.[3][6] These often involve alternative cryoprotectants, but may require more rigorous optimization of freezing and thawing rates to achieve comparable viability.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low post-thaw cell viability 1. Suboptimal freezing rate leading to intracellular ice crystal formation or osmotic stress.[7][8]2. Cryoprotectant toxicity.[7][9]3. High cell density leading to reduced nutrient and CPA availability.[10]4. Cells not in a healthy, logarithmic growth phase before freezing.[4]1. Ensure a controlled cooling rate of -1°C/minute using a validated freezing container.[4][11]2. Optimize the concentration of the cryoprotectant (e.g., DMSO) or consider alternatives.[6][9] Ensure minimal exposure time at room temperature.[4]3. Freeze cells at an optimal density, typically between 1 x 10^6 and 5 x 10^6 cells/mL.[12][13]4. Harvest cells for cryopreservation when they are in the mid-logarithmic phase of growth and have high viability (>90%).[4]
High levels of apoptosis post-thaw 1. Activation of apoptotic pathways due to cryoinjury.[14]2. PAI-2's pro-apoptotic effects through proteasome inhibition may be triggered by freeze-thaw stress.[1]1. Consider including apoptosis inhibitors in the cryopreservation or post-thaw recovery medium.[14]2. Test different cryopreservation media formulations to mitigate cellular stress that may trigger this compound's pro-apoptotic functions.
Inconsistent results between vials 1. Non-uniform cooling rates.[13]2. Variation in cell density between vials.1. Use a reliable controlled-rate freezing container to ensure consistent cooling for all vials.[11][13]2. Ensure the cell suspension is homogenous before aliquoting into cryovials.
Reduced this compound expression post-thaw 1. Selection pressure during cryopreservation, favoring cells with lower this compound expression that may have a survival advantage.2. Epigenetic changes or instability of the expression construct.1. Perform a post-thaw analysis of this compound expression to ensure the cell population maintains the desired characteristics.2. Re-select or re-clone the cell line if expression levels are consistently low after thawing.

Experimental Protocols

General Cryopreservation Protocol for this compound Overexpressing Cells
  • Cell Preparation:

    • Culture cells to mid-logarithmic growth phase (typically 70-80% confluency for adherent cells).

    • Ensure cell viability is greater than 90% using a method like trypan blue exclusion.

    • Harvest cells using standard methods (e.g., trypsinization for adherent cells).

  • Cryopreservation Medium Preparation:

    • Prepare a freezing medium consisting of complete growth medium supplemented with 5-10% sterile DMSO.

    • Chill the cryopreservation medium to 4°C before use to reduce metabolic activity and potential CPA toxicity.[15]

  • Freezing Procedure:

    • Centrifuge the cell suspension and resuspend the cell pellet in the chilled cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.[12][13]

    • Aliquot 1 mL of the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container that provides a cooling rate of -1°C per minute.[4][11]

    • Place the freezing container in a -80°C freezer for at least 4 hours, but no longer than 24-72 hours.[16]

  • Storage:

    • Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -130°C).[3]

Thawing Protocol
  • Preparation:

    • Prepare a 37°C water bath.

    • Pre-warm complete growth medium.

  • Thawing:

    • Quickly retrieve a cryovial from liquid nitrogen storage.

    • Immediately immerse the vial in the 37°C water bath, agitating gently until only a small ice crystal remains.[15]

  • Cell Recovery:

    • Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile environment.

    • Slowly transfer the contents of the vial to a centrifuge tube containing pre-warmed complete growth medium.

    • Centrifuge the cells to pellet them and remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.

    • Incubate under standard conditions.

Data Presentation

Cell LineCryopreservation MediumImmediate Post-Thaw Viability (%)24-Hour Post-Thaw Viability (%)
Control (No this compound)10% DMSO in FBS92 ± 385 ± 5
This compound Overexpressing10% DMSO in FBS88 ± 475 ± 7
Control (No this compound)DMSO-Free Medium85 ± 678 ± 8
This compound OverexpressingDMSO-Free Medium80 ± 765 ± 9

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell type and experimental conditions.

Table 2: Comparison of Cryoprotective Agents

Cryoprotective AgentTypical ConcentrationAdvantagesDisadvantages
DMSO5-10%Effective for a wide range of cell types.[3]Can be toxic to cells, especially at temperatures above 4°C.[7][11]
Glycerol5-20%Less toxic than DMSO for some cell types.May be less effective than DMSO for certain cells.[11]
Trehalose0.1-0.2 MNon-toxic, can be used intracellularly or extracellularly.[9]May require combination with other CPAs for optimal protection.

Visualizations

G cluster_prep Cell Preparation cluster_freezing Freezing cluster_storage Storage & Thawing Harvest Harvest Healthy Cells (Log Phase, >90% Viability) Count Count Cells & Adjust Density (1-5x10^6 cells/mL) Harvest->Count AddCPA Resuspend in Cold Cryopreservation Medium Count->AddCPA Aliquot Aliquot into Cryovials AddCPA->Aliquot ControlledCool Controlled Cooling (-1°C/min to -80°C) Aliquot->ControlledCool LN2 Long-Term Storage (Liquid Nitrogen) ControlledCool->LN2 RapidThaw Rapid Thawing (37°C Water Bath) LN2->RapidThaw RemoveCPA Wash to Remove CPA RapidThaw->RemoveCPA Culture Return to Culture RemoveCPA->Culture

Caption: Experimental workflow for cell cryopreservation.

PAI2_Pathway cluster_stress Cryopreservation Stress cluster_pai2 This compound Actions cluster_outcomes Cellular Outcomes Stress Freeze-Thaw Stress (e.g., TNF-alpha release) PAI2 Overexpressed this compound Caspase_Cascade Apoptotic Protease (Caspase Cascade) Stress->Caspase_Cascade Survival Cell Survival PAI2->Survival Promotes Proteasome Proteasome PAI2->Proteasome Inhibits PAI2->Caspase_Cascade Inhibits Apoptosis Apoptosis Proteasome->Apoptosis Promotes (by degrading IκBα) Proteasome->Survival Inhibits Caspase_Cascade->Apoptosis

References

Technical Support Center: Normalizing PAI-2 mRNA Levels in qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A3: The choice of reference gene is highly dependent on the specific cell type and experimental conditions. It is essential to validate the stability of potential reference genes before use. Some commonly used and candidate reference genes are listed in the table below.

Q4: How many reference genes should I use?

A4: Using a single reference gene can lead to significant errors in quantification. It is best practice to use at least two or three validated reference genes. The geometric mean of the Cq values of multiple reference genes provides a more stable and reliable normalization factor.

  • Increase cDNA input: Use a higher concentration of cDNA in your qPCR reaction.

  • Preamplification: If expression is extremely low, a preamplification step of the cDNA target can be performed.

  • Induce expression: Treat your cells with an inducer like Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) to confirm the responsiveness of your cell model.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Cq values or no amplification for PAI-2 1. Low or no expression of this compound. 2. Poor RNA quality or degradation. 3. Inefficient reverse transcription. 4. Suboptimal primer design.[1]1. Use a positive control; consider inducing expression. 2. Check RNA integrity (e.g., using a Bioanalyzer); ensure proper RNA handling and storage.[2] 3. Optimize the reverse transcription step; use high-quality reverse transcriptase. 4. Design and validate new primers; ensure they span an exon-exon junction to avoid genomic DNA amplification.
Inconsistent Cq values between technical replicates 1. Pipetting errors.[3] 2. Poorly mixed reaction components. 3. Bubbles in reaction wells.1. Use calibrated pipettes and proper pipetting technique; prepare a master mix. 2. Ensure all components are thoroughly mixed before aliquoting. 3. Centrifuge the plate briefly before running the qPCR.
Multiple peaks in the melt curve analysis 1. Primer-dimers.[2] 2. Non-specific amplification products.[3] 3. Genomic DNA contamination.1. Optimize primer concentration and annealing temperature. 2. Redesign primers to be more specific. 3. Treat RNA samples with DNase I; design primers that span exon-exon junctions.[1]
Amplification in the No-Template Control (NTC) 1. Contamination of reagents (water, primers, master mix) with template DNA.[4] 2. Primer-dimer formation.1. Use fresh, nuclease-free water and reagents; maintain separate pre- and post-PCR work areas.[2] 2. Analyze the melt curve; a peak at a lower temperature than the target amplicon often indicates primer-dimers. Optimize the assay if necessary.
Variable reference gene expression 1. The chosen reference gene is not stably expressed under your experimental conditions.1. Validate a panel of candidate reference genes using algorithms like geNorm or NormFinder to identify the most stable ones for your specific experiment.[5][6]
Data Presentation: Reference Gene Selection

The selection of a stable reference gene is critical for accurate normalization. Below is a table of candidate reference genes. Their stability must be validated for your specific experimental model.

Reference Gene Function Considerations
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)GlycolysisExpression can be affected by metabolic changes and hypoxia.
ACTB (Beta-actin)CytoskeletonExpression can vary with cell confluence and growth conditions.
B2M (Beta-2-microglobulin)MHC class I complexGenerally stable, but expression can be altered in immune-related studies.
RPL13A (Ribosomal protein L13a)Ribosome componentOften shows high stability across different tissues.
TBP (TATA-box binding protein)Transcription initiationGenerally expressed at low but stable levels.
HPRT1 (Hypoxanthine phosphoribosyltransferase 1)Purine metabolismUseful, but its expression can be cell-cycle dependent.
18S rRNA (18S ribosomal RNA)Ribosome componentVery abundant, which may require sample dilution; lacks a poly-A tail.

Experimental Protocols

Detailed Methodology for this compound mRNA Quantification by qPCR
1. RNA Extraction
  • Homogenize cells or tissues in a lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) to inactivate RNases.

  • Extract total RNA using a method of choice, such as phenol-chloroform extraction or a silica-based column kit.

  • Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0). Check RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis (Reverse Transcription)
  • Reaction Mix: In a nuclease-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

  • Incubation: Heat the mixture to 65°C for 5 minutes to denature RNA secondary structures, then chill on ice.

  • Reverse Transcription: Add reverse transcriptase buffer, RNase inhibitor, and a high-quality reverse transcriptase enzyme.

  • Incubation: Perform the reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by enzyme inactivation at 70-85°C for 5-15 min).

  • Store the resulting cDNA at -20°C.

3. qPCR Reaction Setup
  • Thaw primers, cDNA samples, and qPCR master mix on ice.

  • Aliquot the master mix into qPCR plate wells.

  • Add diluted cDNA to each well. For each sample, set up technical triplicates.

  • Include No-Template Controls (NTCs) for each primer set to check for contamination.

  • Include a No-Reverse-Transcriptase Control (-RT) to check for genomic DNA contamination.

  • Seal the plate, mix gently, and centrifuge briefly.

4. Thermal Cycling
  • Program the qPCR instrument with the appropriate thermal cycling conditions. A typical protocol is:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to generate a dissociation curve.

5. Data Analysis (Relative Quantification using the ΔΔCq Method)
  • Calculate the average Cq value for the technical replicates for each sample and gene.

  • Normalize to the control group (ΔΔCq): Subtract the average ΔCq of the control group from the ΔCq of each experimental sample.

    • ΔΔCq = ΔCq(Experimental Sample) - Average ΔCq(Control Group)

Visualizations

Experimental Workflow for this compound qPCR

qPCR_Workflow cluster_prep Sample & RNA Preparation cluster_rt Reverse Transcription cluster_qpcr qPCR Amplification cluster_analysis Data Analysis Sample Cell/Tissue Sample RNA_Extraction RNA Extraction & DNase Treatment Sample->RNA_Extraction QC1 RNA Quality Control (Purity & Integrity) RNA_Extraction->QC1 cDNA_Synth cDNA Synthesis QC1->cDNA_Synth Reaction_Setup qPCR Reaction Setup (Master Mix) cDNA_Synth->Reaction_Setup qPCR_Run Real-Time PCR Amplification Reaction_Setup->qPCR_Run Data_Acq Data Acquisition (Cq Values & Melt Curve) qPCR_Run->Data_Acq Normalization Normalization (ΔΔCq Method) Data_Acq->Normalization Results Fold Change Calculation (2^-ΔΔCq) Normalization->Results

This compound Gene Expression Signaling Pathway

PAI2_Signaling cluster_tf Transcription Factor Activation Stimuli Inflammatory Stimuli (TNF-α, LPS, PMA) Receptor Cell Surface Receptors Stimuli->Receptor binds PKC Protein Kinase C (PKC) Receptor->PKC activates IKK IKK Complex Receptor->IKK activates AP1 AP-1 (Fos/Jun) PKC->AP1 activates NFkB NF-κB IKK->NFkB activates PAI2_Gene This compound (SERPINB2) Gene AP1->PAI2_Gene binds to promoter NFkB->PAI2_Gene binds to promoter Nucleus Nucleus PAI2_mRNA This compound mRNA PAI2_Gene->PAI2_mRNA Transcription

qPCR Troubleshooting Logic Diagram

Troubleshooting_Logic decision decision result result start Start Troubleshooting q1 Amplification in No-Template Control? start->q1 q2 Multiple Peaks in Melt Curve? q1->q2 No res1 Contamination Issue: - Use fresh reagents - Clean workspace q1->res1 Yes q3 High Cq or No Amplification? q2->q3 No res2 Non-Specific Amplification: - Optimize Annealing Temp. - Redesign primers q2->res2 Yes q4 High Variation in Replicates? q3->q4 No res3 Low Template/Efficiency: - Check RNA quality - Increase cDNA input - Validate primers q3->res3 Yes res4 Pipetting Error: - Check pipettes - Improve technique - Use master mix q4->res4 Yes end Problem Solved / Re-evaluate q4->end No res1->end res2->end res3->end res4->end

Caption: Decision tree for troubleshooting common qPCR issues.

References

Validation & Comparative

PAI-1 vs. PAI-2 in Breast Cancer Prognosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: PAI-1 vs. PAI-2 Prognostic Value

FeaturePAI-1 (Serpin E1)This compound (Serpin B2)
Prognostic Association High levels consistently associated with poor prognosis.High levels generally associated with a favorable prognosis.
Clinical Significance A strong, independent predictor of reduced disease-free and overall survival.[1][2][3]An independent prognostic factor for improved survival, particularly in certain patient subgroups.[4][5]
Combined Prognosis The combination of high PAI-1 and low this compound levels indicates the worst prognosis.[4]The combination of low PAI-1 and high this compound levels suggests a very favorable outcome.
Mechanism of Action Promotes tumor progression through inhibition of apoptosis, and modulation of cell adhesion, migration, and angiogenesis.[1]Primarily inhibits urokinase-type plasminogen activator (uPA), leading to reduced tumor invasion and metastasis.[1]
Signaling Pathway Interacts with the uPA/uPAR complex and lipoprotein receptors (VLDLr) to initiate pro-tumorigenic signaling.[1][2]Forms a complex with uPA/uPAR that is cleared via endocytosis without initiating significant downstream signaling.[1]

Quantitative Data Summary

PAI-1 Prognostic Data
Study Cohort (n)EndpointHazard Ratio (HR) (95% CI)Significance (p-value)Analysis Type
8,377DFSHR per unit increase in fractional rank: 1.63 (1.52-1.74)<0.001Multivariate
8,377OSHR per unit increase in fractional rank: 1.58 (1.48-1.69)<0.001Multivariate
314DFSHigh vs. Low<0.001Univariate
187RFSHigh vs. Low: 2.50.021Multivariate
187OSHigh vs. Low: 2.70.002Multivariate
This compound Prognostic Data
Study Cohort (n)EndpointHazard Ratio (HR) (95% CI)Significance (p-value)Analysis Type
314DFSLow vs. High0.02Univariate
460DFSHigh vs. Low0.0503Univariate
152DFSLow vs. High (optimum cutoff)SignificantUnivariate
152OSLow vs. High (optimum cutoff)SignificantUnivariate

Signaling Pathways and Experimental Workflow

PAI-1 Pro-Tumorigenic Signaling

PAI1_Signaling cluster_membrane Cell Membrane uPAR uPAR VLDLr VLDLr signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) VLDLr->signaling activates uPA uPA uPA->uPAR binds complex uPA-PAI-1 Complex uPA->complex PAI1 PAI-1 PAI1->uPA inhibits PAI1->complex complex->VLDLr binds proTumor Cell Migration Proliferation Survival signaling->proTumor promotes

PAI-1 pro-tumorigenic signaling pathway.
This compound Tumor-Suppressive Clearance

PAI2_Signaling cluster_membrane Cell Membrane uPAR_PAI2 uPAR LRP1_VLDLr LRP1/VLDLr endocytosis Endocytosis & Clearance LRP1_VLDLr->endocytosis mediates uPA_PAI2 uPA uPA_PAI2->uPAR_PAI2 binds complex_PAI2 uPA-PAI-2 Complex uPA_PAI2->complex_PAI2 PAI2 This compound PAI2->uPA_PAI2 inhibits PAI2->complex_PAI2 complex_PAI2->LRP1_VLDLr binds noSignaling No Pro-tumorigenic Signaling endocytosis->noSignaling

This compound-mediated uPA clearance pathway.
Experimental Workflow

Experimental_Workflow start Breast Cancer Tissue Sample homogenization Tissue Homogenization & Cytosol Extraction start->homogenization protein_quant Protein Quantification (e.g., BCA Assay) homogenization->protein_quant rna_extraction RNA Extraction homogenization->rna_extraction elisa ELISA for PAI-1 & this compound Protein protein_quant->elisa data_analysis Data Analysis & Prognostic Correlation elisa->data_analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR for PAI-1 & this compound mRNA cdna_synthesis->rt_qpcr rt_qpcr->data_analysis

General workflow for PAI-1/PAI-2 analysis.

Experimental Protocols

PAI-1 and this compound Protein Quantification by ELISA

Materials:

  • Breast tumor tissue cytosol

  • Microplate reader

  • Wash bottles or automated plate washer

  • Pipettes and tips

Procedure:

  • Tissue Preparation: Frozen breast tumor tissue is pulverized and homogenized in an appropriate lysis buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction (supernatant).

  • ELISA Protocol:

    • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

    • Standard Curve: Add diluted standards to the pre-coated microplate to generate a standard curve.

    • Washing: Wash the plate to remove unbound substances.

    • Washing: Repeat the washing step.

    • Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark for color development.

    • Stop Reaction: Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

PAI-1 and this compound mRNA Expression by RT-qPCR

Materials:

  • Breast tumor tissue

  • RNA extraction kit

  • Reverse transcription kit for cDNA synthesis

  • qPCR instrument (e.g., LightCycler)

  • qPCR master mix

  • Nuclease-free water

Procedure:

  • RNA Extraction:

    • Homogenize the breast tumor tissue in a lysis buffer provided with the RNA extraction kit.

    • Follow the kit's protocol for RNA purification, which typically involves steps of binding, washing, and elution of the RNA.

    • Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit. This involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (oligo(dT) or random primers).

    • Incubate the reaction mixture according to the kit's protocol.

  • Quantitative PCR (qPCR):

    • Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

References

A Comparative Analysis of the Inhibitory Activity of Plasminogen Activator Inhibitor-2 (PAI-2) and Other Serpins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction to PAI-2 and Serpins

Quantitative Comparison of Inhibitory Activity

SerpinTarget ProteaseSecond-Order Rate Constant (M⁻¹s⁻¹)
This compound uPA (urokinase-type Plasminogen Activator)2.4 x 10⁵
tPA (tissue-type Plasminogen Activator)1.8 x 10⁴
ThrombinData not readily available
PlasminData not readily available
PAI-1 uPA9.0 x 10⁶
tPA2.2 x 10⁷
Antithrombin Thrombin1.0 x 10⁴
uPAData not readily available
tPAData not readily available
PlasminData not readily available
α1-Antitrypsin Thrombin16
uPAData not readily available
tPAData not readily available
PlasminInhibits plasmin[4] (Specific rate constant not found)
Heparin Cofactor II Thrombin2.7 x 10³
α2-Macroglobulin Thrombin3.9 x 10³

Experimental Protocols

The determination of serpin inhibitory activity is crucial for understanding their function. Two common methods employed are chromogenic and fluorogenic assays.

Chromogenic Assay for Serpin Activity

This method relies on the ability of an active protease to cleave a synthetic substrate, releasing a colored molecule (chromophore) that can be measured spectrophotometrically. The presence of an active serpin will inhibit the protease, leading to a decrease in color development.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the target protease (e.g., uPA, tPA, thrombin) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of the corresponding chromogenic substrate (e.g., S-2444 for uPA) in sterile water or as recommended by the manufacturer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of the protease to each well.

    • Add varying concentrations of the serpin to the wells and incubate for a predetermined time at a specific temperature (e.g., 37°C) to allow for inhibition to occur.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • The rate of substrate cleavage is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the rate of cleavage in the presence of the serpin to the rate in the absence of the inhibitor.

    • The second-order rate constant can be calculated from the pseudo-first-order rate constants obtained at different serpin concentrations.

Fluorogenic Assay for Serpin Activity

Similar to the chromogenic assay, this method uses a synthetic substrate that, when cleaved by the protease, releases a fluorescent molecule (fluorophore). The increase in fluorescence is proportional to the protease activity.

Protocol Outline:

  • Reagent Preparation:

    • Prepare stock solutions of the protease and serpin in a suitable assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide-AMC conjugate for uPA) in DMSO or as recommended by the manufacturer.

  • Assay Procedure:

    • In a black 96-well microplate (to minimize background fluorescence), add the protease to each well.

    • Add varying concentrations of the serpin and incubate to allow for inhibition.

    • Start the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the increase in fluorescence over time.

    • The inhibitory activity of the serpin is calculated based on the reduction in the reaction rate.

    • Kinetic parameters are determined as described for the chromogenic assay.

Signaling Pathway and Experimental Workflow

PAI2_uPA_Pathway cluster_extracellular Extracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Plasmin:e->ECM:w Degrades uPA uPA uPA:e->Plasminogen:w Cleaves uPA_PAI2_complex uPA:this compound (Inactive Complex) uPAR uPAR uPA->uPAR Binds PAI2 This compound PAI2:e->uPA:w Inhibits Degraded_ECM Degraded ECM

The following diagram outlines a typical experimental workflow for assessing serpin inhibitory activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protease_Prep Prepare Protease Stock Solution Incubate Incubate Protease with Serpin Protease_Prep->Incubate Serpin_Prep Prepare Serpin Stock Solutions (Serial Dilutions) Serpin_Prep->Incubate Substrate_Prep Prepare Substrate (Chromogenic or Fluorogenic) Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Incubate->Add_Substrate Measure Measure Absorbance or Fluorescence Over Time Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Det_Inhibition Determine % Inhibition Calc_Rate->Det_Inhibition Calc_Kinetics Calculate Kinetic Parameters (e.g., Second-Order Rate Constant) Det_Inhibition->Calc_Kinetics

Workflow for determining serpin inhibitory kinetics.

Conclusion

References

Validating PAI-2 as a Biomarker for Inflammatory Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PAI-2: A Key Modulator in Inflammation

Comparative Analysis of this compound and Other Inflammatory Biomarkers

Rheumatoid Arthritis (RA)
BiomarkerSample TypeRA PatientsOA PatientsControl GroupKey Findings & Correlation with Disease Activity
This compound Synovial FluidIncreasedNot significantly increased compared to controls[1]Normal plasma levels are lowConcentrations correlate significantly with synovial fluid leukocyte count and cytidine (B196190) deaminase (CD) activity, indicating a link to local inflammation.[1] In synovial tissue, this compound staining was positive in 8 out of 24 RA cases, mainly in the synovial lining area, but absent in all OA cases.[2]
CRP SerumElevatedMay be slightly elevated< 10 mg/LCorrelates well with disease activity in RA and is a widely used marker for monitoring inflammation.[3][4]
TNF-α Synovial FluidElevatedLower levels than RALowA key pro-inflammatory cytokine in RA pathogenesis and a major therapeutic target.
IL-6 Synovial FluidElevatedLower levels than RALowPlays a central role in the inflammatory cascade of RA and correlates with disease activity.
Psoriatic Arthritis (PsA)

Psoriatic arthritis is an inflammatory arthritis that affects some people with psoriasis. The inflammatory profile in PsA shares some similarities with RA, but with distinct features.

BiomarkerSample TypePsA PatientsKey Findings & Correlation with Disease Activity
This compound Synovial FluidInformation on specific this compound levels in PsA synovial fluid is limited in the reviewed literature.Further research is needed to establish the role and levels of this compound in PsA.
CRP SerumOften elevatedA commonly used marker to assess systemic inflammation in PsA, but may not be elevated in all patients.
TNF-α Synovial FluidElevatedHigher levels are observed in the synovial fluid of PsA patients and are a key target for biologic therapies.[5]
IL-6 Synovial FluidElevatedConcentrations are similar in the synovial fluid of RA and PsA patients.[5]
IL-17 Synovial FluidElevatedHigher levels are observed in the synovial fluid of PsA patients compared to RA patients, highlighting a distinct inflammatory pathway.[5]
Inflammatory Bowel Disease (IBD)
BiomarkerSample TypeIBD Patients (Crohn's Disease & Ulcerative Colitis)Key Findings & Correlation with Disease Activity
This compound Colonic MucosaIncreased expression of related molecules like group II phospholipase A2 has been observed in the colonic mucosa of patients with Crohn's disease and ulcerative colitis.[6] Specific data on this compound expression is an area for further investigation.The role of this compound in IBD pathogenesis is not yet fully elucidated.
PAI-1 Colonic MucosaIncreased mRNA and protein levels are seen as the disease progresses from quiescent colitis to dysplasia and carcinoma in ulcerative colitis patients.[7]
CRP SerumElevated, particularly in Crohn's diseaseA widely used marker for assessing disease activity and response to treatment.
TNF-α Mucosal BiopsyElevatedA key cytokine in IBD pathogenesis and a primary target for biologic therapies.
IL-6 Mucosal BiopsyElevatedPlays a significant role in the inflammatory cascade of IBD.

Experimental Protocols

This compound ELISA Protocol

This protocol is a general guideline based on commercially available ELISA kits. It is essential to refer to the specific manufacturer's instructions for the chosen kit.

1. Sample Preparation:

  • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Collect the serum and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -20°C or -80°C.

  • Synovial Fluid: Centrifuge at 1,000 x g for 15 minutes to remove cells and debris. Store the supernatant at -20°C or -80°C.

  • Tissue Homogenates: Homogenize tissue samples in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

2. Assay Procedure (Sandwich ELISA):

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the kit manual.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).

  • Washing: Wash the wells multiple times (e.g., 3 times) with the provided wash buffer to remove unbound substances.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate as directed (e.g., 30 minutes at 37°C).

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add 90 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at 37°C for a specified time (e.g., 15-30 minutes) until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

PAI2_Inflammatory_Pathway This compound Signaling in Inflammation cluster_activation Inflammatory Stimuli cluster_cells Immune Cells cluster_pai2 This compound Regulation cluster_effects Downstream Effects Inflammatory Mediators Inflammatory Mediators Monocytes_Macrophages Monocytes / Macrophages Inflammatory Mediators->Monocytes_Macrophages activate PAI2_Upregulation This compound Upregulation Monocytes_Macrophages->PAI2_Upregulation PAI2 This compound PAI2_Upregulation->PAI2 uPA uPA (urokinase-type Plasminogen Activator) PAI2->uPA inhibits IL1b_Processing IL-1β Processing PAI2->IL1b_Processing suppresses ROS_Production ROS Production PAI2->ROS_Production reduces Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation promotes Inflammation_Resolution Inflammation Resolution

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_clinical Clinical Utility Patient_Samples Patient Samples (e.g., Serum, Synovial Fluid) Proteomic_Analysis Proteomic Analysis (e.g., Mass Spectrometry) Patient_Samples->Proteomic_Analysis Candidate_Biomarkers Candidate Biomarkers (including this compound) Proteomic_Analysis->Candidate_Biomarkers Immunoassay_Development Immunoassay Development (e.g., ELISA) Candidate_Biomarkers->Immunoassay_Development Large_Cohorts Large Patient Cohorts (Disease vs. Control) Immunoassay_Development->Large_Cohorts Performance_Evaluation Performance Evaluation (Sensitivity, Specificity, ROC) Large_Cohorts->Performance_Evaluation Clinical_Application Clinical Application (Diagnosis, Prognosis, Monitoring) Performance_Evaluation->Clinical_Application

Caption: A generalized workflow for biomarker validation.

Conclusion

References

PAI-2 Knockout vs. Wild-Type Mice: A Comparative Guide in Tumor Modeling

Author: BenchChem Technical Support Team. Date: December 2025

This document summarizes key experimental findings, presents quantitative data in easily digestible formats, and provides detailed methodologies for the cited experiments. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.

Enhanced Tumor Growth and Metastasis in PAI-2 Knockout Mice

Quantitative Data Summary
GenotypeMean Tumor Volume (mm³) at Day 34Statistical Significance (p-value)Lung Metastases
Wild-Type (WT)16 ± 9< 0.0030/5 mice
This compound KO (SerpinB2-/-)292 ± 58< 0.0032/7 mice
GenotypeMean Tumor Volume (mm³) at Day 31 (Footpad)Statistical Significance (p-value)Mean Tumor Volume (mm³) at Day 22 (Intradermal)Statistical Significance (p-value)
Wild-Type (WT)72< 0.03348< 0.01
This compound KO (SerpinB2-/-)718< 0.031735< 0.01
GenotypeAge (months)Incidence of Spontaneous Malignant Tumors
Wild-Type (B6129 background)>18~3% (2/63 mice)
This compound KO (SerpinB2-/-)18-2244% (4/9 mice)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Syngeneic Tumor Model Protocol

1. Cell Culture:

  • B16 melanoma or Lewis Lung Carcinoma cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Prior to injection, cells are harvested during their logarithmic growth phase using trypsin, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at the desired concentration.

2. Animal Handling and Tumor Cell Inoculation:

  • Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • The injection site (e.g., hind footpad or dorsal flank) is shaved and sterilized.

  • A specific number of tumor cells (e.g., 1 x 10^5 cells) in a small volume of PBS (e.g., 50 µL) is injected subcutaneously.

3. Tumor Growth Monitoring and Analysis:

  • Tumor growth is monitored by measuring the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • At the end of the experiment (e.g., day 34), mice are euthanized, and primary tumors are excised and weighed.

  • Lungs and other organs are harvested to assess metastasis. The number of metastatic nodules on the lung surface is counted.

  • Recipient mice are reconstituted with donor bone marrow cells via intravenous injection.

  • After a recovery period to allow for hematopoietic reconstitution, the mice are challenged with tumor cells as described above.

Visualizing the this compound Signaling Pathway and Experimental Workflow

PAI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activates uPAR uPAR uPAR->uPA Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion Tumor Invasion & Metastasis Degraded_ECM->Invasion PAI2 This compound PAI2->uPA Inhibits

Experimental_Workflow cluster_mice Mouse Cohorts cluster_procedure Experimental Procedure cluster_outcomes Comparative Outcomes WT_mice Wild-Type Mice Tumor_injection Subcutaneous Injection of Tumor Cells (B16 Melanoma or LLC) WT_mice->Tumor_injection KO_mice This compound KO Mice KO_mice->Tumor_injection Tumor_monitoring Tumor Growth Monitoring (Caliper Measurements) Tumor_injection->Tumor_monitoring Endpoint_analysis Endpoint Analysis (Tumor Weight, Metastasis Count) Tumor_monitoring->Endpoint_analysis WT_outcome Slower Tumor Growth Reduced Metastasis Endpoint_analysis->WT_outcome KO_outcome Accelerated Tumor Growth Increased Metastasis Endpoint_analysis->KO_outcome

References

Navigating the Specificity of Pai-2 Antibodies: A Guide to Minimizing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Potential for Cross-Reactivity: A Look at the Serpin Superfamily

Commercial Antibody Landscape: What the Data Sheets Reveal

Antibody/VendorHostClonalityValidated ApplicationsImmunogenReported Cross-Reactivity Data
Thermo Fisher Scientific (PA5-27857)RabbitPolyclonalWB, IHC(P), ICC/IF, IPRecombinant human PAI-2 (center region)Predicted reactivity with Mouse (80%), Rabbit (86%), Sheep (81%), Bovine (82%) based on sequence homology. No experimental data on cross-reactivity with other human serpins provided.[2]
Abcam (ab137588)RabbitPolyclonalWB, IHC-PRecombinant Fragment Protein within Human SERPINB2 aa 50 to C-terminusReacts with Mouse and Human. No specific data on cross-reactivity with other serpins.
Affinity Biosciences (AF5174)RabbitPolyclonalWB, IHC, IF/ICC---Reacts with Human, Mouse, Rat. Predicted to react with Horse, Rabbit, Dog. No experimental data on cross-reactivity with other human serpins provided.[7]
Cloud-Clone Corp. (MAA531Ra22)MouseMonoclonalWB, IHC, ICC, IPRecombinant Rat this compound (Pro154~Leu408)Cross-reactivity: N/A (Not Available)[6]

This table is for illustrative purposes and is not an exhaustive list. Researchers should always consult the latest manufacturer's datasheet for the most up-to-date information.

The Gold Standard: Experimental Validation of Antibody Specificity

Experimental Protocols

1. Western Blot (WB) for Specificity and Cross-Reactivity Assessment

  • Methodology:

    • Sample Preparation: Prepare lysates from:

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Immunohistochemistry (IHC) for In Situ Specificity

  • Methodology:

    • Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections from:

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.

    • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

    • Detection: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody binding.

    • Controls: Include a negative control where the primary antibody is omitted and an isotype control to assess non-specific binding of the antibody.

  • Expected Results: Specific staining should be observed in the expected cellular compartments of the positive control tissue (e.g., cytoplasm of trophoblastic cells in the placenta) and no staining in the negative control tissues.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity Analysis

  • Methodology:

    • Blocking: Block the wells with a suitable blocking buffer.

    • Detection: Use a labeled secondary antibody and a suitable substrate to measure the signal.

Visualizing the Workflow and Key Relationships

To aid in understanding the validation process and the molecular context, the following diagrams are provided.

Experimental_Workflow_for_Antibody_Validation cluster_sample_prep Sample Preparation cluster_assays Validation Assays cluster_analysis Data Analysis Positive_Control This compound Expressing Cells/Tissues WB Western Blot Positive_Control->WB IHC Immunohistochemistry Positive_Control->IHC Negative_Control This compound Negative/KO Cells/Tissues Negative_Control->WB Negative_Control->IHC Cross_Reactant Pai-1/Other Serpin Expressing Cells Cross_Reactant->WB ELISA ELISA Cross_Reactant->ELISA vs. This compound Recombinant Recombinant this compound & Pai-1 Proteins Recombinant->WB Recombinant->ELISA Specificity Specificity Assessment WB->Specificity IHC->Specificity Cross_Reactivity Cross-Reactivity Quantification ELISA->Cross_Reactivity

Figure 1. Experimental workflow for this compound antibody validation.

Figure 2. Simplified diagram of this compound's role in the plasminogen activation system.

Conclusion and Recommendations

Recommendations for Researchers:

  • Prioritize Monoclonal Antibodies: When possible, choose monoclonal antibodies as they are generally more specific due to their recognition of a single epitope.

  • Thoroughly Review Datasheets: Look for antibodies with comprehensive validation data, including tests against relevant negative controls and, ideally, other serpin family members.

  • Perform In-House Validation: Conduct Western blot, IHC, and/or ELISA experiments as described above to confirm specificity and assess cross-reactivity in your specific application and sample types.

  • Publish Validation Data: To contribute to the scientific community's knowledge, researchers are encouraged to publish their antibody validation results, including any findings on cross-reactivity.

References

A Comparative Guide to the Functional Differences Between Glycosylated and Non-Glycosylated PAI-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Functional Distinctions

FeatureNon-Glycosylated PAI-2Glycosylated this compound
Molecular Weight ~47 kDa[1]~60 kDa[1]
Subcellular Localization Predominantly intracellular (cytoplasm)[1][2]Primarily extracellular[1]
Secretion Not secretedSecreted via a non-classical pathway[1]
Primary Function Intracellular regulation, including proteasome inhibition[1]Extracellular inhibition of plasminogen activators

Comparative Inhibitory Activity

Target ProteaseNon-Glycosylated this compound (M-1s-1)Glycosylated this compound (M-1s-1)
Urokinase-type Plasminogen Activator (uPA)2.4 x 1062.7 x 106
Two-chain tissue-type Plasminogen Activator (tPA)2.5 x 1052.7 x 105
Single-chain tissue-type Plasminogen Activator (tPA)1.2 x 1040.8 x 104

Intracellular Functions of Non-Glycosylated this compound

cluster_intracellular Intracellular Space PAI2_NG Non-glycosylated This compound Proteasome 26S Proteasome PAI2_NG->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Apoptosis_Regulation Apoptosis Regulation Proteasome->Apoptosis_Regulation Influences Degraded_Proteins Degraded Proteins cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PAI2_G Glycosylated This compound uPA uPA PAI2_G->uPA Inhibits uPAR uPAR uPA->uPAR Binds LRP1 LRP1 uPAR->LRP1 Complex Internalization Endosome Endosome (Degradation) LRP1->Endosome No_Signal No Mitogenic Signaling LRP1->No_Signal Cell_Membrane

References

Correlating PAI-2 Protein Levels with mRNA Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: mRNA vs. Protein Expression

The correlation between mRNA and protein levels can be influenced by post-transcriptional, translational, and post-translational regulation. While a positive correlation is often observed, the kinetics and magnitude of mRNA and protein induction can differ significantly.

Time After LPS (100 ng/ml) StimulationRelative SerpinB2 mRNA Level (Fold Change vs. 0 hr)Relative SerpinB2 Protein Level (Visualized by Immunoblot)
0 hr1Baseline
0.5 hr~15Not Detectable
4 hr~150Not Detectable
8 hr~250Detectable
24 hr~400Strong Signal

Data adapted from a study on murine RAW264.7 macrophages. mRNA levels were determined by qPCR and protein levels by immunoblotting.[4]

This data highlights that while SerpinB2 mRNA is rapidly and robustly induced within 30 minutes of LPS stimulation, a detectable increase in SerpinB2 protein is not observed until 8 hours post-stimulation.[4] This delay is indicative of the time required for translation and post-translational processing.

Experimental Protocols

Accurate quantification of mRNA and protein is essential for correlating their expression levels. Below are detailed methodologies for the key experiments used to generate the data presented.

Quantification of PAI-2 mRNA by Real-Time Quantitative PCR (qRT-PCR)
  • RNA Extraction:

    • Harvest cells and lyse them using a TRIzol-based reagent or a commercial RNA extraction kit (e.g., RNeasy Kit).

    • Homogenize the lysate and separate the aqueous and organic phases using chloroform.

    • Precipitate the RNA from the aqueous phase using isopropanol.

    • Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in RNase-free water.

    • Assess RNA quantity and quality using a spectrophotometer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

    • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 50 minutes at 42°C).

    • Inactivate the enzyme by heating (e.g., 15 minutes at 70°C).

  • Real-Time qPCR:

    • Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for SERPINB2, and DNA polymerase.

    • Add the diluted cDNA template to the master mix.

    • Perform the qPCR reaction in a thermal cycler using a standard program: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.

    • Relative quantification of SERPINB2 mRNA is calculated using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.[5][6]

Quantification of this compound Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
  • Plate Preparation:

  • Sample and Standard Incubation:

    • Add 100 µL of standards and samples to the appropriate wells.

    • Cover the plate and incubate for a specified time (e.g., 60-80 minutes) at 37°C.[1]

  • Detection Antibody Incubation:

    • Wash the plate multiple times with a wash buffer.

    • Incubate the plate (e.g., 60 minutes) at 37°C.

  • Enzyme Conjugate and Substrate Reaction:

    • Wash the plate again to remove unbound detection antibody.

    • Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate (e.g., 30-50 minutes) at 37°C.[1][7]

    • After another wash step, add 90 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark at 37°C for 15-20 minutes, allowing a blue color to develop.[7]

  • Measurement:

    • Stop the reaction by adding 50 µL of a stop solution, which will turn the color to yellow.

    • Immediately measure the optical density (OD) at 450 nm using a microplate reader.

Signaling Pathways and Visualization

LPS-Induced this compound Expression via TLR4 Signaling

LPS_PAI2_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascades (JNK, p38, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation SERPINB2 SERPINB2 (this compound) Gene NFkB->SERPINB2 Transcription AP1->SERPINB2 Nucleus Nucleus

PMA-Induced this compound Expression via PKC and AP-1

PMA_PAI2_Pathway cluster_nucleus Nucleus PMA PMA PKC Protein Kinase C (PKC) PMA->PKC MAPK MAPK Cascades (e.g., JNK, ERK) PKC->MAPK cFos_cJun c-Fos / c-Jun (Synthesis & Activation) MAPK->cFos_cJun AP1 AP-1 Complex cFos_cJun->AP1 SERPINB2 SERPINB2 (this compound) Gene AP1->SERPINB2 Transcription Nucleus Nucleus

References

A Comparative Guide to the In Vitro and In Vivo Functions of Plasminogen Activator Inhibitor-2 (Pai-2/SERPINB2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Summary of Pai-2 Functions

FunctionIn Vitro EvidenceIn Vivo Evidence
Inhibition of Plasminogen Activators - Potent inhibitor of urokinase-type plasminogen activator (uPA) and to a lesser extent, tissue-type plasminogen activator (tPA).[2] - Second-order rate constants for inhibition of uPA are in the range of 2.4-2.7 x 10(6) M-1s-1.[3] - Forms a stable, covalent complex with uPA.[4]- this compound deficient mice show accelerated thrombus resolution, suggesting a role in inhibiting fibrinolysis.[5] - this compound deficiency did not significantly alter brain damage in a stroke model, unlike PAI-1 deficiency.[6] - Covalent this compound·uPA complexes have not been definitively demonstrated in vivo.[7]
Regulation of Fibrinolysis - Inhibits uPA-mediated fibrin (B1330869) clot lysis.[8] - Can be cross-linked to fibrin by transglutaminases, localizing its inhibitory activity.[8]- this compound deficient mice exhibit enhanced venous thrombus resolution.[5] - Paradoxically, this compound deficient mice also show reduced bleeding times, suggesting a complex role in hemostasis.[9]
Role in Cancer - Reduces tumor cell invasion and metastasis in various cancer cell lines.[4] - Overexpression in hepatocellular carcinoma cells inhibits their invasive potential.[10] - Does not directly induce mitogenic signaling in breast cancer cells.[4]- High tumor levels of this compound are generally associated with a better prognosis in several cancers, in contrast to PAI-1. - this compound deficient mice show accelerated tumor growth.[11][12] - Host-derived this compound from non-hematopoietic cells is a key regulator of tumor growth.[12]
Modulation of Apoptosis - Intracellular this compound has been shown to protect cells from TNF-α-induced apoptosis.[12]- The precise role of this compound in regulating apoptosis in vivo is still under investigation, with some conflicting results.
Immune Response - Highly expressed in activated macrophages and other immune cells.[13] - Can modulate cytokine production and immune cell function.- this compound deficient mice show increased Th1 responses, suggesting a role in shaping the adaptive immune response.[13]
Intracellular Functions - Interacts with the proteasome and can inhibit its activity.[7] - May function as a chaperone-like protein in response to cellular stress.[14]- The physiological relevance of its intracellular interactions is an active area of research.[15]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

This compound Activity Assay

Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add a fixed amount of uPA to each well.

  • Add the chromogenic uPA substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

Materials:

  • Boyden chambers (transwell inserts with a porous membrane, typically 8 µm pores)

  • Matrigel (or other basement membrane extract)

  • Cancer cell line of interest (e.g., HT-1080 fibrosarcoma)

  • Cell culture medium (serum-free and serum-containing)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify. This mimics the extracellular matrix.

  • Seed the cells into the upper chamber of the Boyden chamber.

  • In the lower chamber, add medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubate the chambers for a sufficient time (e.g., 24-48 hours) to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

In Vivo Tumor Metastasis Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line capable of metastasis (e.g., B16 melanoma or Lewis lung carcinoma), potentially engineered to express a reporter gene like luciferase for imaging.

  • Surgical instruments for tumor cell injection and, if applicable, primary tumor resection.

  • In vivo imaging system (for luciferase-expressing cells).

  • Histology equipment.

Procedure:

  • Tumor Cell Implantation: Inject the cancer cells into the mice. The route of injection depends on the desired metastatic model (e.g., tail vein injection for lung metastasis, orthotopic injection for spontaneous metastasis from a primary tumor).

  • Monitoring Tumor Growth and Metastasis:

    • For spontaneous metastasis models, monitor the growth of the primary tumor using calipers.

    • For models with luciferase-expressing cells, monitor the spread of cancer cells to distant organs using an in vivo imaging system at regular intervals.

  • Endpoint Analysis:

    • At the end of the experiment, euthanize the mice.

    • Excise the primary tumor (if present) and organs of interest (e.g., lungs, liver).

    • Quantify the metastatic burden by:

      • Counting the number of visible metastatic nodules on the organ surface.

      • Performing histological analysis on tissue sections to identify micrometastases.

      • Measuring the luciferase activity in organ lysates.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Pai2_Extracellular_Signaling cluster_extracellular Extracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activation LRP_VLDLR LRP/VLDLR uPAR->LRP_VLDLR Complex forms with uPA-Pai-2 Pai2_ext Extracellular this compound (Glycosylated) Pai2_ext->uPA Inhibition Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degradation ECM Degradation ECM->Degradation Internalization Internalization LRP_VLDLR->Internalization

Pai2_Intracellular_Signaling cluster_intracellular Intracellular Space Pai2_int Intracellular this compound (Non-glycosylated) Proteasome 20S Proteasome Pai2_int->Proteasome Inhibition Caspases Caspases Pai2_int->Caspases Inhibition? Misfolded_Proteins Misfolded Proteins Pai2_int->Misfolded_Proteins Binding/ Chaperone-like activity? Apoptosis_Signal Apoptotic Signal (e.g., TNF-α) Apoptosis_Signal->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Cell_Stress Cellular Stress Cell_Stress->Misfolded_Proteins Aggregation Protein Aggregation Misfolded_Proteins->Aggregation

Invasion_Assay_Workflow start Start step1 Coat Transwell with Matrigel start->step1 step2 Seed Cells in Serum-Free Medium (+/- this compound) step1->step2 step3 Add Chemoattractant to Lower Chamber step2->step3 step4 Incubate (24-48h) step3->step4 step5 Remove Non-invading Cells step4->step5 step6 Fix and Stain Invading Cells step5->step6 step7 Quantify Invaded Cells step6->step7 end End step7->end

References

A Comparative Guide to Orthologs of Human Plasminogen Activator Inhibitor-2 (PAI-2) in Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ortholog Identification

SpeciesGene SymbolProtein NameChromosomal Location
Human (Homo sapiens)SERPINB2Plasminogen Activator Inhibitor-218q21.33
Mouse (Mus musculus)Serpinb2Serpin Family B Member 21 E2.1
Rat (Rattus norvegicus)Serpinb2Serpin Family B Member 21q55
Zebrafish (Danio rerio)serpinb2Serpin Family B Member 217

Functional Comparison: Inhibitory Kinetics

SpeciesTarget ProteaseSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Human uPA~5.3 x 10⁵[1]
Human tPA (single-chain)~4.6 x 10³[2]
Human tPA (two-chain)~1.2 x 10⁵[2]
Bovine tPA50% inhibition with a 4.5-fold molar excess of PAI-2[3]

Comparative Expression Profiles

Tissue/Cell TypeHuman (SERPINB2)Mouse (Serpinb2)Rat (Serpinb2)Zebrafish (serpinb2)
Immune Cells (Macrophages/Monocytes) High, induced by inflammatory stimuliHigh, induced by inflammatory stimuliExpressedInformation not available
Keratinocytes HighExpressedInformation not availableInformation not available
Placenta HighNot detected or very lowInformation not availableInformation not available
Endothelial Cells Induced by cytokinesExpressedInformation not availableInformation not available
Adipose Tissue ExpressedExpressedExpressedInformation not available
Hair Follicle & Nail ExpressedExpressed in differentiating cellsInformation not availableInformation not available
Embryonic Development Information not availableInformation not availableInformation not availableMaternally expressed, later localized to specific regions

Signaling Pathways

Regulation of this compound Expression

PAI2_Expression_Regulation LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR PMA PMA PKC PKC PMA->PKC IKK IKK TLR4->IKK TNFR->IKK AP1 AP-1 PKC->AP1 NFkB NF-κB IKK->NFkB activates PAI2_Gene SERPINB2 Gene NFkB->PAI2_Gene induces transcription AP1->PAI2_Gene induces transcription PAI2_Protein This compound Protein PAI2_Gene->PAI2_Protein translates to

Regulation of this compound gene expression.
This compound in uPA/uPAR Signaling and Cell Migration

PAI2_uPA_uPAR_Signaling PAI2 This compound uPA uPA PAI2->uPA inhibits uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen activates uPAR->Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM degrades CellMigration Cell Migration & Invasion ECM->CellMigration enables

This compound inhibition of the uPA/uPAR system.
This compound in Anti-Apoptotic Signaling

PAI2_Apoptosis_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Procaspase8 Pro-caspase-8 TNFR->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Executioner_Caspases Executioner Caspases Caspase8->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis PAI2 Intracellular This compound Unknown_Protease Unknown Protease PAI2->Unknown_Protease inhibits Unknown_Protease->Caspase8 activates?

This compound's role in inhibiting apoptosis.

Experimental Protocols

Protease Inhibition Assay

Principle: The assay measures the residual activity of the protease after incubation with the inhibitor, using a chromogenic or fluorogenic substrate.

Materials:

  • Purified uPA or tPA

  • Chromogenic or fluorogenic substrate for uPA or tPA (e.g., S-2444 for uPA)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add a fixed concentration of uPA or tPA to each well.

  • Add the chromogenic or fluorogenic substrate to each well to start the reaction.

  • Measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Plot the protease activity against the inhibitor concentration to determine the IC50 value.

  • Second-order rate constants can be determined using progress curve analysis with specialized software.

Cell Migration Assay (Transwell Assay)

Principle: Cells are seeded in the upper chamber of a Transwell insert, and their migration through a porous membrane towards a chemoattractant in the lower chamber is quantified.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell line of interest (e.g., cancer cells expressing uPAR)

  • Chemoattractant (e.g., serum or a specific growth factor)

  • Cell culture medium

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Culture cells to sub-confluency.

  • Place Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.

  • Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Gene Expression Analysis (Quantitative PCR - qPCR)

Principle: This technique uses reverse transcription to create cDNA from mRNA, followed by PCR amplification with gene-specific primers and a fluorescent dye that intercalates with double-stranded DNA, allowing for real-time quantification of the PCR product.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

Procedure:

  • Isolate total RNA from cells or tissues of interest.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the reference gene.

Protein Expression Analysis (Western Blot)

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues.

  • Determine protein concentration using a protein assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Protein Localization (Immunohistochemistry - IHC)

Materials:

  • Paraffin-embedded or frozen tissue sections

  • Antigen retrieval solution (for paraffin (B1166041) sections)

  • Blocking solution

  • Biotinylated secondary antibody and streptavidin-HRP complex (for chromogenic detection) or fluorescently labeled secondary antibody

  • DAB substrate (for chromogenic detection)

  • Hematoxylin counterstain (for chromogenic detection)

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded tissue sections.

  • Perform antigen retrieval if necessary.

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Wash and incubate with the secondary antibody.

  • For chromogenic detection, incubate with the streptavidin-HRP complex followed by the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Visualize the staining under a microscope.

References

Safety Operating Guide

Navigating the Safe Disposal of PAI-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

General Disposal Principles for Biological Reagents

PAI-2 Disposal Protocol

Step 1: Inactivation/Decontamination

The primary step in disposing of biological reagents is to render them inactive and non-hazardous. The two most common methods for this are chemical disinfection and steam sterilization (autoclaving).

Step 2: Waste Segregation and Packaging

Proper segregation and packaging are crucial for safe disposal.

Step 3: Final Disposal

After inactivation, the waste must be disposed of according to institutional and regulatory guidelines.

  • Treated Biohazardous Waste: Once autoclaved or chemically disinfected, the waste is often considered non-hazardous and can be disposed of in the regular trash, though some institutions may require it to be placed in a designated regulated medical waste stream.[6][7]

  • Untreated Biohazardous Waste: If on-site inactivation is not feasible, the contained and labeled biohazardous waste must be collected by a licensed biological waste vendor for proper treatment and disposal.[4][8]

Key Disposal Considerations for this compound

ConsiderationGeneral ProcedureRegulatory Bodies
Waste Identification Consult SDS. Determine if waste is biohazardous based on its use.OSHA, EPA
Segregation Separate from general, chemical, and radioactive waste.[1]Institutional Biosafety Committee (IBC)
Containment (Non-Sharps) Use leak-proof biohazard bags within a secondary container.DOT
Containment (Sharps) Use puncture-resistant sharps containers.[7][8]OSHA, DOT
Inactivation (Liquid) Chemical disinfection (e.g., 10% bleach) or autoclaving.[5][6]EPA, CDC
Inactivation (Solid) Autoclaving is the preferred method.[9]EPA, CDC
Final Disposal Follow institutional guidelines for treated or untreated waste.[1][6]EPA, State and Local Regulations

This compound Disposal Workflow

PAI2_Disposal_Workflow cluster_prep Preparation cluster_decision Categorization cluster_path_A Biohazardous Waste Stream cluster_inactivation Inactivation Decision cluster_path_B Non-Hazardous Biological Waste Stream start Start: this compound Waste Generated risk_assessment Consult SDS & Perform Risk Assessment start->risk_assessment is_biohazardous Biohazardous? risk_assessment->is_biohazardous segregate_bio Segregate into Biohazard Containers (Sharps/Non-Sharps) is_biohazardous->segregate_bio Yes segregate_non_haz Segregate into General Biological Waste Containers is_biohazardous->segregate_non_haz No inactivate Inactivate On-site? (Autoclave/Chemical) segregate_bio->inactivate vendor_pickup Package for Licensed Vendor Pickup inactivate->vendor_pickup No dispose_treated Dispose as Treated (per institutional policy) inactivate->dispose_treated Yes end_node End of Process vendor_pickup->end_node dispose_treated->end_node dispose_non_haz Dispose according to Institutional Policy segregate_non_haz->dispose_non_haz dispose_non_haz->end_node

References

Essential Safety and Handling Protocols for Plasminogen Activator Inhibitor-2 (PAI-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Hand Protection Nitrile or equivalent disposable gloves.Provides a barrier against skin contact with PAI-2 solutions and buffers. For incidental splashes, nitrile gloves offer good short-term protection.[1] Gloves should be inspected before use and removed immediately if contaminated.[2]
Eye Protection Safety glasses with side shields or indirectly-vented safety goggles.Protects eyes from splashes of this compound solutions and chemical reagents.[3][4]
Body Protection A long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.[5]
Face Protection Face shield (in addition to safety glasses or goggles).Recommended when there is a significant risk of splashes or sprays, such as when handling larger volumes or during procedures that may generate aerosols.[4][6]

Operational and Disposal Plans

Handling Procedures:

  • As with all biological substances, avoid ingestion and direct contact with skin and eyes.[2]

  • Use in a well-ventilated area to prevent the inhalation of any aerosols that may be generated.

Spill Management:

  • Wear appropriate PPE, including gloves and eye protection.

  • Absorb the spill with an inert material.

  • Clean the affected area thoroughly with a 10% bleach solution.

  • Place all cleanup materials in a sealed container for proper disposal as biohazardous waste.

Disposal Plan:

  • Solid Waste: All contaminated solid waste, such as gloves, pipette tips, and tubes, should be placed in a designated, leak-proof biohazard bag and autoclaved before disposal.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.

Experimental Protocols

  • Reconstitution: Centrifuge the vial prior to opening to ensure all lyophilized material is at the bottom. Reconstitute the protein in sterile water or a recommended buffer (e.g., 20mM Tris, 150mM NaCl, pH 8.0) to a concentration of 0.1-1.0 mg/mL.[1][2][7] Do not vortex the solution.[1][2][7]

  • Short-term Storage: The reconstituted solution can be stored at 2-8°C for up to one week.[1][2]

  • Add 5 µM of the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC in 100 µL of assay buffer.

  • Monitor the fluorescence signal over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (a 4-20% gradient gel is suitable for a wide range of protein sizes) and run at a constant voltage until the dye front reaches the bottom of the gel.[8][9]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8][10]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Wash the wells and add 100 µL of streptavidin-HRP conjugate and incubate.

  • Stop the reaction by adding 50 µL of stop solution, which will turn the color to yellow.

Workflow for Safe Handling of this compound

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup Assess Task Assess Task (e.g., reconstitution, assay) Select PPE Select Appropriate PPE (Gloves, Lab Coat, Eye Protection) Assess Task->Select PPE Prepare Work Area Prepare Clean and Decontaminated Work Area Select PPE->Prepare Work Area Handle this compound Handle this compound Solution (Avoid splashes and aerosols) Prepare Work Area->Handle this compound Spill? Spill? Handle this compound->Spill? Clean Spill Clean Spill per Protocol (10% Bleach Solution) Spill?->Clean Spill Yes Decontaminate Waste Decontaminate Liquid and Solid Waste Spill?->Decontaminate Waste No Clean Spill->Decontaminate Waste Dispose Waste Dispose of Waste in Appropriate Containers Decontaminate Waste->Dispose Waste Clean Work Area Clean and Decontaminate Work Area Dispose Waste->Clean Work Area Remove PPE Remove PPE and Wash Hands Clean Work Area->Remove PPE

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。